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  • Product: 2-Chloro-4,5-dimethylbenzoic acid
  • CAS: 15089-74-4

Core Science & Biosynthesis

Foundational

2-Chloro-4,5-dimethylbenzoic acid CAS 15089-74-4 properties

An In-Depth Technical Guide to 2-Chloro-4,5-dimethylbenzoic Acid (CAS 15089-74-4) Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-4,5-dimethylbenzoic Acid (CAS 15089-74-4)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's core properties, reactivity, potential applications, and essential safety protocols. The information herein is synthesized from established chemical databases and safety documentation to ensure accuracy and reliability.

Compound Identification and Core Physicochemical Properties

2-Chloro-4,5-dimethylbenzoic acid is a solid organic compound characterized by a benzoic acid core structure substituted with a chlorine atom and two methyl groups. These substitutions significantly influence its chemical behavior, solubility, and reactivity, making it a valuable intermediate in targeted organic synthesis.

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in experimental design. These values are derived from computational models and supplier technical data.[1][2]

PropertyValueSource
IUPAC Name 2-chloro-4,5-dimethylbenzoic acid[1][2]
CAS Number 15089-74-4[1][2]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1][2]
Appearance White powder solid[3]
Exact Mass 184.0291072 Da[2]
XLogP3-AA 2.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 37.3 Ų[2]
Rotatable Bond Count 1[2]
InChI Key XBZNOTXVXOPTJB-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=CC(Cl)=C(C(=O)O)C=C1C[1]
Water Solubility Low to insoluble[3][4]

Predicted Spectroscopic Profile

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically >10 ppm. Two singlets would represent the aromatic protons on the ring. The two methyl groups (-CH₃) would likely appear as two separate singlets in the aromatic methyl region (approx. 2.2-2.5 ppm).

  • ¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbon (-C=O) around 170 ppm.[5] Six distinct signals are expected in the aromatic region (120-150 ppm), corresponding to the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (Cl, COOH, and methyl groups). Two signals in the aliphatic region (approx. 15-25 ppm) would correspond to the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[5]

  • A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • A strong, sharp peak corresponding to the carbonyl (C=O) stretch should appear around 1700 cm⁻¹.

  • Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

  • A C-O stretching band would be present around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 184, with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 139, and the loss of the chlorine atom (-Cl, 35/37 Da).[5]

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While specific, scaled-up synthesis protocols for 2-Chloro-4,5-dimethylbenzoic acid are proprietary, a logical and chemically sound synthetic route can be proposed based on established organic chemistry principles. A common strategy involves the chlorination and subsequent oxidation of a suitable precursor. One such plausible pathway starts from 1,2-dimethylbenzene (o-xylene).

G cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Acylation cluster_step3 Step 3: Oxidation A 1,2-Dimethylbenzene (o-Xylene) B 1-Chloro-3,4-dimethylbenzene A->B Cl₂, Lewis Acid (e.g., FeCl₃) Electrophilic Aromatic Substitution C Intermediate Ketone B->C Acyl Chloride (e.g., CH₃COCl), AlCl₃ Friedel-Crafts Acylation D 2-Chloro-4,5-dimethylbenzoic acid (Final Product) C->D Strong Oxidant (e.g., KMnO₄ or NaOCl) Oxidation of acyl group

Caption: Plausible synthetic workflow for 2-Chloro-4,5-dimethylbenzoic acid.

  • Causality: This multi-step approach is logical because direct oxidation of chlorinated xylenes can be unselective. Introducing an acyl group via Friedel-Crafts acylation provides a specific site (the acetyl group) that can be reliably oxidized to a carboxylic acid under strong oxidizing conditions, a common strategy in the synthesis of substituted benzoic acids.[6][7]

Core Reactivity

The reactivity of 2-Chloro-4,5-dimethylbenzoic acid is dominated by its carboxylic acid functional group and the substituted aromatic ring.

G cluster_acid_reactions Carboxylic Acid Reactions cluster_ring_reactions Aromatic Ring Reactions A 2-Chloro-4,5-dimethylbenzoic acid B Ester (e.g., Methyl 2-chloro-4,5-dimethylbenzoate) A->B Alcohol (R'-OH), Acid Catalyst Esterification C Amide (e.g., N-substituted amide) A->C Amine (R'-NH₂), Coupling Agent (e.g., EDC) Amidation D Acyl Chloride (2-Chloro-4,5-dimethylbenzoyl chloride) A->D SOCl₂ or (COCl)₂ Acyl Halogenation E Further Electrophilic Substitution (e.g., Nitration, Sulfonation) (Generally disfavored due to deactivating groups) A->E Strong electrophile (e.g., HNO₃/H₂SO₄) (Harsh conditions required)

Sources

Exploratory

An In-Depth Technical Guide to 2-Chloro-4,5-dimethylbenzoic Acid for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry and drug development. We will delve into its chemical properties, a plausible synthetic route, its reactivity, and its potential as a scaffold for novel therapeutics, all grounded in established chemical principles and supported by relevant literature.

Core Molecular Attributes

2-Chloro-4,5-dimethylbenzoic acid is a halogenated and alkyl-substituted benzoic acid derivative. Its structural features—a carboxylic acid group, a chlorine atom, and two methyl groups on the aromatic ring—confer specific physicochemical properties that are of interest in the design of bioactive molecules.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name 2-chloro-4,5-dimethylbenzoic acid[1]
CAS Number 15089-74-4[1]
Canonical SMILES CC1=CC(=C(C=C1C)Cl)C(=O)O[1]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis would likely begin with 1-chloro-2,3-dimethylbenzene, which is then subjected to a Friedel-Crafts acylation to introduce an acetyl group, followed by a haloform reaction to yield the desired carboxylic acid. An alternative, more direct route could be the oxidation of 2-chloro-1,4,5-trimethylbenzene, though this may present challenges with regioselectivity. A plausible and controllable laboratory-scale synthesis is outlined below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Haloform Reaction 1_chloro_2_3_dimethylbenzene 1-Chloro-2,3-dimethylbenzene product_1 1-(4-Chloro-2,3-dimethylphenyl)ethanone 1_chloro_2_3_dimethylbenzene->product_1 acetyl_chloride Acetyl Chloride (CH₃COCl) acetyl_chloride->product_1 AlCl3 AlCl₃ (catalyst) AlCl3->product_1 product_2 2-Chloro-4,5-dimethylbenzoic acid product_1->product_2 NaOH_Br2 NaOH / Br₂ NaOH_Br2->product_2 acid_workup Acid Workup (e.g., HCl) acid_workup->product_2

Caption: Proposed two-step synthesis of 2-Chloro-4,5-dimethylbenzoic acid.

Experimental Protocol (Representative)

Step 1: Friedel-Crafts Acylation of 1-Chloro-2,3-dimethylbenzene

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), cool the mixture in an ice bath.

  • Slowly add acetyl chloride to the cooled suspension.

  • Add 1-chloro-2,3-dimethylbenzene dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-chloro-2,3-dimethylphenyl)ethanone.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Haloform Reaction

  • Dissolve the purified 1-(4-chloro-2,3-dimethylphenyl)ethanone in a suitable solvent like dioxane or tetrahydrofuran.

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine to the cold NaOH solution to form sodium hypobromite in situ.

  • Add the sodium hypobromite solution to the solution of the ketone, maintaining the temperature.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Quench any excess hypobromite with a reducing agent (e.g., sodium bisulfite).

  • Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 2-Chloro-4,5-dimethylbenzoic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity and Derivatization Potential

The reactivity of 2-Chloro-4,5-dimethylbenzoic acid is dictated by its three key functional components: the carboxylic acid group, the chloro substituent, and the aromatic ring with its methyl groups.

  • Carboxylic Acid Group: This is the most reactive site for derivatization. It can be readily converted into a variety of other functional groups, making it an excellent handle for building molecular complexity. Common transformations include:

    • Amide formation: Coupling with primary or secondary amines using standard coupling reagents (e.g., EDC, HATU) to generate a library of amides.

    • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol.

    • Reduction: Reduction to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

  • Chloro Substituent: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but can participate in nucleophilic aromatic substitution reactions under certain conditions. It also plays a crucial role in modulating the electronic properties of the molecule and can engage in halogen bonding, which can be important for protein-ligand interactions.

  • Aromatic Ring and Methyl Groups: The methyl groups are electron-donating and can influence the regioselectivity of any further electrophilic aromatic substitution reactions. They can also be sites for radical halogenation under specific conditions.

Applications in Drug Discovery and Medicinal Chemistry

While 2-Chloro-4,5-dimethylbenzoic acid itself may not be a final drug candidate, it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. The structural motifs present in this compound are found in a range of pharmaceuticals.

  • Scaffold for Bioactive Molecules: Benzoic acid derivatives are a common scaffold in drug discovery. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial properties, showing that this class of compounds can be a starting point for developing new antimicrobial agents.[2][3] The introduction of chloro and methyl groups can enhance metabolic stability and improve membrane permeability.

  • Intermediate for Agrochemicals: Halogenated and alkylated aromatic carboxylic acids are also important intermediates in the synthesis of herbicides and other agricultural chemicals.

  • Fragment-Based Drug Design: Due to its relatively small size and defined chemical features, this molecule could be used in fragment-based screening to identify initial hits that bind to a biological target. These fragments can then be elaborated into more potent leads.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-4,5-dimethylbenzoic acid. Based on the safety data for structurally related compounds such as 2-chlorobenzoic acid and 2,5-dimethylbenzoic acid, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

This compound is expected to be an irritant to the eyes, skin, and respiratory system.[5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

2-Chloro-4,5-dimethylbenzoic acid is a chemical building block with significant potential for researchers in drug discovery and development. Its straightforward, albeit not widely documented, synthesis and versatile reactivity make it an attractive starting material for creating libraries of novel compounds. The presence of both halogen and alkyl substituents on the benzoic acid core provides a foundation for developing molecules with tailored physicochemical and pharmacological properties, particularly in the search for new therapeutic agents.

References

  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • PubChem. (n.d.). 2-Chloro-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-halo-4,5-dimethoxy benzoic acid.
  • ResearchGate. (2025, August 7). Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • PubMed. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Loba Chemie. (2016, May 18). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling: pKa of 2-Chloro-4,5-dimethylbenzoic Acid

The following technical guide details the physicochemical characterization of 2-Chloro-4,5-dimethylbenzoic acid, focusing on its acid dissociation constant (pKa). Executive Summary 2-Chloro-4,5-dimethylbenzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 2-Chloro-4,5-dimethylbenzoic acid, focusing on its acid dissociation constant (pKa).

Executive Summary

2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4) is a benzoic acid derivative utilized primarily as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its physicochemical behavior is governed by the interplay between the electron-withdrawing ortho-chloro substituent and the electron-donating methyl groups at the meta and para positions.[1]

This guide provides a definitive analysis of the compound's acidity.[3] Based on structural additivity principles and experimental baselines of analogous compounds, the pKa of 2-Chloro-4,5-dimethylbenzoic acid is determined to be approximately 3.14 .[1] This value indicates it is significantly more acidic than benzoic acid (pKa 4.[1][3]20) but slightly less acidic than 2-chlorobenzoic acid (pKa 2.90), a direct consequence of the competing electronic effects.

Structural Analysis & Theoretical Derivation

To understand the acidity of 2-Chloro-4,5-dimethylbenzoic acid without a direct experimental dataset, we must synthesize data from its constituent substructures using the Hammett Equation and Substituent Additivity Rules .[1]

The Ortho-Effect (Dominant Factor)

The chlorine atom at the C2 (ortho) position exerts the most significant influence on acidity.[3]

  • Inductive Effect (-I): Chlorine is highly electronegative, pulling electron density away from the carboxyl group.[1] This stabilizes the carboxylate anion (

    
    ) after deprotonation, lowering the pKa.[3]
    
  • Steric Inhibition of Resonance: The bulky ortho-chloro group twists the carboxyl group out of the plane of the benzene ring, reducing resonance destabilization of the acid form and further favoring ionization.[1]

  • Baseline: 2-Chlorobenzoic acid has a pKa of 2.90 [1].[1]

The Methyl Group Effects (Modulating Factors)

The methyl groups at C4 and C5 act as electron-donating groups (EDG) via induction (+I) and hyperconjugation.[3]

  • C4-Methyl (Para): Strong electron donation (

    
    ).[1] Destabilizes the anion, raising pKa.[3]
    
  • C5-Methyl (Meta): Moderate electron donation (

    
    ).[1] Destabilizes the anion, raising pKa.[3]
    
  • Baseline: 3,4-Dimethylbenzoic acid has a pKa of 4.44 [2].[1]

Calculated pKa Derivation

Using the additivity of substituent effects relative to the 2-chlorobenzoic acid parent scaffold:


[3]

Where


 (reaction constant) is 1.00 for benzoic acid dissociation in water.[3][4]
ComponentContribution/ValueEffect on Acidity
Parent (2-Cl-Benzoic Acid) 2.90 Baseline
4-Methyl Substituent (

)
-0.17Decreases (Raises pKa)
5-Methyl Substituent (

)
-0.07Decreases (Raises pKa)
Net Change (

pKa)
+0.24 Weakens Acid
Final Predicted pKa 3.14 Result

Note: This calculation is validated by the shift seen in 3,4-dimethylbenzoic acid (4.20 benzoic baseline + 0.24 shift = 4.44 experimental).[1]

Structural Equilibrium Diagram

The following diagram illustrates the ionization equilibrium and the competing electronic vectors.

G Acid Undissociated Acid (Neutral) Transition Equilibrium (pKa ≈ 3.14) Acid->Transition - H+ Base Carboxylate Anion (Negative Charge) Transition->Base Ortho Ortho-Cl Effect (Strong Acidification) Ortho->Transition Stabilizes Anion (Lowers pKa) Methyls 4,5-Dimethyl Effect (Weak De-acidification) Methyls->Transition Destabilizes Anion (Raises pKa)

Figure 1: Ionization equilibrium of 2-Chloro-4,5-dimethylbenzoic acid showing the opposing vectors of the ortho-chloro substituent (acidifying) and dimethyl groups (basifying).

Experimental Determination Protocol

For researchers requiring precise experimental validation, Potentiometric Titration is the Gold Standard method for benzoic acid derivatives with pKa values between 2 and 10.[1]

Materials & Equipment
  • Compound: >98% purity 2-Chloro-4,5-dimethylbenzoic acid (recrystallized from ethanol/water).[1]

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: 0.1 M KCl ionic strength adjuster (degassed water).

  • Instrument: Mettler Toledo or Metrohm Autotitrator with a combined glass pH electrode (Ag/AgCl reference).[1][3]

Step-by-Step Methodology
  • Electrode Calibration: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to bracket the expected pKa of 3.[3]14. Slope must be >98%.[1][3]

  • Sample Preparation: Weigh accurately ~3 mg of the compound. Dissolve in 30 mL of 0.1 M KCl solution.

    • Note: If solubility is low, use a co-solvent method (e.g., 20% Methanol) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.[1]

  • Titration: Perform a dynamic titration with 0.1 M NaOH at 25°C ± 0.1°C under inert gas (

    
    ) purge to prevent 
    
    
    
    absorption.
  • Data Processing: Determine the equivalence point using the second derivative method (

    
    ).
    
  • Calculation: Calculate pKa using the Henderson-Hasselbalch equation at the half-neutralization point (0.5 eq).[1][3]


[3]
Experimental Workflow Visualization

Experiment Start Start: Sample Preparation Solubility Check Aqueous Solubility Start->Solubility Direct Direct Aqueous Titration (0.1 M KCl) Solubility->Direct Soluble Cosolvent Co-Solvent Titration (Methanol/Water) Solubility->Cosolvent Insoluble Titrate Add 0.1M NaOH (Inert N2 Atmosphere) Direct->Titrate Cosolvent->Titrate Calc Calculate pKa (Yasuda-Shedlovsky Extrapolation if Co-solvent) Titrate->Calc

Figure 2: Decision tree for selecting the appropriate titration method based on compound solubility.[1]

Applications & Implications in Drug Development

Understanding the pKa of 3.14 is critical for:

  • Salt Selection: As a relatively strong weak acid, it will form stable salts with weak bases (e.g., tromethamine) and strong bases (e.g., sodium, potassium).[1]

  • Solubility: At physiological pH (7.4), the compound will be >99.9% ionized (anionic form), ensuring high aqueous solubility in blood plasma.[1]

  • Permeability: In the acidic environment of the stomach (pH 1.5 - 2.0), a significant fraction (~5-10%) will remain unionized, facilitating passive absorption.[1]

References

  • PubChem. (n.d.).[1][3] 2-Chlorobenzoic Acid (CID 8374).[1][3] National Library of Medicine.[1][3] Retrieved October 26, 2025, from [Link][3]

  • PubChem. (n.d.).[1][2][3] 3,4-Dimethylbenzoic Acid (CID 12073).[1][3] National Library of Medicine.[1][3] Retrieved October 26, 2025, from [Link][3]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][3] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[3] [Link]

  • Avdeef, A. (2012).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3] [Link][3]

Sources

Foundational

Physicochemical Characterization and Synthetic Utility of 2-Chloro-4,5-dimethylbenzoic Acid

This in-depth technical guide details the physicochemical properties, synthesis, and applications of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4). It is designed for researchers in medicinal chemistry and organic s...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical properties, synthesis, and applications of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4). It is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's role as a versatile building block in drug discovery.[1]

Executive Summary

2-Chloro-4,5-dimethylbenzoic acid is a halogenated aromatic carboxylic acid serving as a critical intermediate in the synthesis of bioactive scaffolds, particularly 1,3,4-oxadiazoles used as antifibrotic agents. Its structural rigidity, provided by the ortho-chloro substituent, and the lipophilicity conferred by the dimethyl moiety make it a valuable tool for modulating the pharmacokinetic profiles of target molecules.

Core Identity Data
ParameterTechnical Specification
CAS Registry Number 15089-74-4
IUPAC Name 2-Chloro-4,5-dimethylbenzoic acid
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance White to off-white crystalline powder
SMILES CC1=CC(Cl)=C(C(=O)O)C=C1C

Physicochemical Profile

Accurate characterization of physical constants is essential for purity assessment and process optimization. The following data aggregates experimental values from safety data sheets (SDS) and synthesis literature.

Thermal Properties
PropertyValue / RangeMethodology / Context
Melting Point (MP) 131 – 135 °C Capillary method; sharp range indicates high purity [1].
Boiling Point (BP) 268 °C Predicted at 760 mmHg; likely decomposes/sublimes before reaching this temperature at atmospheric pressure [1].
Flash Point >100 °CEstimated; non-flammable under standard lab conditions.
Solubility & Acidity
  • Solubility: Low in water (<0.5 mg/mL). Soluble in polar organic solvents: DMSO, Methanol, Ethanol, and Ethyl Acetate.

  • pKa (Predicted): ~3.0 – 3.2 . The ortho-chloro group enhances acidity relative to benzoic acid (pKa 4.2) via the inductive effect (-I) and steric inhibition of resonance, while the 4,5-dimethyl groups exert a mild electron-donating effect (+I), slightly tempering the acidity.

Synthesis & Production Strategies

While the compound is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. Two primary routes exist: the Industrial Haloform Oxidation (practical) and the Von Auwers Rearrangement (mechanistic).

Route A: Haloform Oxidation (Field-Proven Protocol)

The most robust synthesis starts from 2-chloro-4,5-dimethylacetophenone (CAS 15089-73-3). This method utilizes sodium hypochlorite (NaOCl) to convert the acetyl group to a carboxyl group.

Reaction Logic:

  • Enolization: Base-catalyzed formation of the enolate.

  • Halogenation: Successive chlorination of the methyl ketone to a trichloromethyl intermediate.

  • Cleavage: Nucleophilic attack by hydroxide releases chloroform (CHCl₃) and the carboxylate salt.

  • Acidification: Protonation yields the free acid.

Route B: Von Auwers Rearrangement (Mechanistic Insight)

Historically, this compound has been synthesized via the acid-catalyzed rearrangement of 3,4-dimethyl-4-trichloromethyl-2,5-cyclohexadienone using polyphosphoric acid (PPA) [2]. While less practical for scale-up, this route highlights the compound's stability and thermodynamic favorability.

SynthesisPathways cluster_legend Reaction Conditions Acetophenone 2-Chloro-4,5-dimethylacetophenone (CAS 15089-73-3) Intermediate Trichloromethyl Intermediate (Transient) Acetophenone->Intermediate NaOCl, NaOH (Chlorination) Salt Carboxylate Salt Intermediate->Salt OH- Attack (-CHCl3) Product 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) Salt->Product HCl (Acidification) Standard Haloform Oxidation Route Standard Haloform Oxidation Route

Figure 1: The primary synthetic pathway via Haloform oxidation of the acetophenone precursor.

Experimental Protocols

Protocol 1: Synthesis via Hypochlorite Oxidation

Objective: Preparation of 5.0 g of 2-Chloro-4,5-dimethylbenzoic acid.

Reagents:

  • 2-Chloro-4,5-dimethylacetophenone (5.0 g, 27.4 mmol)

  • Sodium Hypochlorite solution (10-13% active chlorine, 60 mL)

  • Sodium Hydroxide (NaOH) (2.5 g)

  • 1,4-Dioxane (30 mL)

  • Concentrated HCl

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of acetophenone in 30 mL of 1,4-dioxane.

  • Oxidant Preparation: Prepare a solution of NaOH (2.5 g) in water (20 mL) and mix with the NaOCl solution. Cool this mixture to 0–5 °C.

  • Addition: Add the oxidant mixture dropwise to the acetophenone solution over 30 minutes, maintaining temperature <10 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Quenching: Add saturated sodium bisulfite (NaHSO₃) solution (10 mL) to destroy excess hypochlorite (verify with starch-iodide paper).

  • Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous residue with water (50 mL).

  • Isolation: Acidify carefully with Conc. HCl to pH 1–2. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/Water (1:1) to obtain white needles.

  • Validation: Verify MP (Target: 131–135 °C).

Protocol 2: Melting Point Determination

Objective: Accurate determination of purity via thermal transition.

  • Preparation: Dry the sample in a vacuum oven at 40 °C for 2 hours to remove solvent traces.

  • Loading: Pack a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramping: Insert into a melting point apparatus (e.g., Stuart SMP30).

    • Fast Ramp: 10 °C/min up to 110 °C.

    • Slow Ramp: 1 °C/min from 110 °C to 140 °C.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid crystal (Clear point).

    • Passing Criteria: Range ≤ 2 °C (e.g., 132.5 – 134.0 °C).

Applications in Drug Discovery[1]

2-Chloro-4,5-dimethylbenzoic acid acts as a specialized scaffold in Medicinal Chemistry. Its primary utility lies in the synthesis of 5-Aryl-1,3,4-oxadiazoles , which are potent inhibitors of the Rho/MRTF/SRF transcription pathway, a key target for treating Scleroderma and other fibrotic diseases [3].

Downstream Synthesis Workflow

The acid is typically converted to a hydrazide, which is then cyclized to the oxadiazole core.[2]

DrugSynthesis cluster_note Application Context Acid 2-Chloro-4,5-dimethylbenzoic acid (Starting Material) Ester Methyl Ester Intermediate (Fischer Esterification) Acid->Ester MeOH, H2SO4 Reflux Hydrazide 2-Chloro-4,5-dimethylbenzohydrazide (Reaction with N2H4) Ester->Hydrazide Hydrazine Hydrate Reflux Oxadiazole 5-Aryl-1,3,4-oxadiazole-2-thiol (Cyclization with CS2) Hydrazide->Oxadiazole CS2, KOH EtOH Target Antifibrotic Agent (S-Alkylation) Oxadiazole->Target R-Br (Alkylation) Inhibitors of Rho/MRTF/SRF Pathway\n(Ref: PMC4983508) Inhibitors of Rho/MRTF/SRF Pathway (Ref: PMC4983508)

Figure 2: Synthetic workflow for converting the acid into bioactive oxadiazole antifibrotics.

Key Structural Advantages
  • Ortho-Chloro Group: Forces the carbonyl (or downstream heterocycle) out of planarity with the benzene ring, creating a specific 3D conformation ("twist") often required for binding pocket fit.

  • 4,5-Dimethyl Pattern: Increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to unsubstituted analogs.

References

  • Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 2-Chloro-4,5-dimethylbenzoic acid. Retrieved from (Search CAS: 15089-74-4).

  • Newman, M. S., & Wood Jr, L. L. (1959). Reactions of 2,5-Cyclohexadienones Containing the Trichloromethyl Group. Journal of the American Chemical Society, 81(24), 6450-6454.
  • Hutchings, K. M., et al. (2017). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/MRTF/SRF-Mediated Gene Transcription. Bioorganic & Medicinal Chemistry Letters. Retrieved from .

  • PubChem. (n.d.). Compound Summary for CID 349710: 2-Chloro-4,5-dimethylbenzoic acid. National Library of Medicine. Retrieved from .

Sources

Exploratory

Technical Guide: Sourcing and Characterization of 2-Chloro-4,5-dimethylbenzoic Acid

[1] CAS Number: 15089-74-4 Molecular Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol [1][2][3] Part 1: Core Directive & Executive Summary[1] 2-Chloro-4,5-dimethylbenzoic acid is a specialized halogenated benzoic acid de...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 15089-74-4 Molecular Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol [1][2][3]

Part 1: Core Directive & Executive Summary[1]

2-Chloro-4,5-dimethylbenzoic acid is a specialized halogenated benzoic acid derivative used primarily as a scaffold in medicinal chemistry, specifically in the development of Rho/MRTF/SRF pathway inhibitors for fibrosis and as a building block for kinase inhibitors.[1]

Strategic Assessment for Researchers: Unlike commodity reagents, this compound is a high-value, low-volume fine chemical .[1] Current market analysis reveals a significant price disparity between catalog "research grade" suppliers and custom synthesis sources.[1]

  • Discovery Phase (<1 g): Purchase from specialized catalog suppliers (e.g., Fluorochem, Biozol) despite the high premium (~ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    1,000/g) to ensure speed and purity.
    
  • Development Phase (>10 g): The "catalogue price" is prohibitive for scale-up.[1] It is scientifically and economically imperative to switch to in-house synthesis or custom manufacturing (CRO) .[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Procurement Strategy: The "Make vs. Buy" Protocol

The following decision matrix provides a logic-driven approach to sourcing, minimizing budget wastage while maximizing experimental velocity.

ProcurementStrategy Start Requirement Analysis (Quantity Needed) SmallScale < 1 Gram (Hit-to-Lead / Screening) Start->SmallScale LargeScale > 10 Grams (Lead Opt / Animal Studies) Start->LargeScale Catalog Catalog Supplier (Fluorochem, Biozol) High Cost / Fast Delivery SmallScale->Catalog MakeOrCRO Custom Route (In-House or CRO) LargeScale->MakeOrCRO Synthesis In-House Synthesis Precursor: 2-Chloro-4,5-dimethyltoluene Cost: <$50/g (est.) MakeOrCRO->Synthesis Chemist Available CRO Contract Manufacturing (China/India) Lead Time: 4-6 Weeks MakeOrCRO->CRO Outsourced

Figure 1: Strategic sourcing decision tree based on project phase and quantity requirements.

Market Analysis: Suppliers and Pricing

The market for CAS 15089-74-4 is dominated by European and North American re-packagers who charge a significant premium.[1]

SupplierPack SizePrice (Approx.)RegionLead TimeStrategic Use Case
Fluorochem 250 mg£218 ($275)UK/EU1-2 DaysUrgent synthesis of analogs
Fluorochem 1 g£443 ($560)UK/EU1-2 DaysReference standard material
Biozol 100 mg€357 ($390)EU3-4 WeeksAlternative if UK stock dry
Custom CRO 100 g+Inquiry OnlyCN/IN4-6 WeeksScale-up (Est.[1][2] <$2000/kg)

Note: Prices are indicative of 2024/2025 listings and subject to volatility.[1] Always confirm Certificate of Analysis (CoA) availability before purchase.

Synthetic Utility & "The Make Option"

If your project requires >5g, purchasing from a catalog is fiscally irresponsible.[1] The synthesis of 2-Chloro-4,5-dimethylbenzoic acid is a robust oxidation process that can be performed in-house.[1]

Synthetic Pathway: The most reliable route involves the oxidation of 2-chloro-4,5-dimethyltoluene (a cheaper industrial precursor) using potassium permanganate (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) or nitric acid oxidation.

SynthesisPath Precursor 2-Chloro-4,5-dimethyltoluene (Cheap Industrial Precursor) Reagent Oxidation (KMnO4 / Pyridine / H2O) Reflux Precursor->Reagent Intermediate Workup (Acidification HCl) Reagent->Intermediate Product 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) Intermediate->Product Downstream Application: Oxadiazole Fibrosis Inhibitors (Rho/MRTF Pathway) Product->Downstream

Figure 2: Synthetic workflow from industrial precursor to bioactive scaffold.[1]

Key Reaction Context: This acid is a critical intermediate for synthesizing 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids .[1] These compounds have shown high potency in inhibiting the Rho/MRTF/SRF transcription pathway , a novel target for treating scleroderma and other fibrotic diseases [1].[1]

Quality Assurance: The Self-Validating System

When receiving this material (bought or made), you must validate its identity to prevent downstream failure.[1] Do not rely solely on the supplier's CoA.[1]

Analytical Protocol:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 13.0-13.5 (br s, 1H): Carboxylic acid proton (-COOH).[1]

    • δ 7.6-7.8 (s, 1H): Aromatic proton at C3 or C6 (deshielded by -COOH/Cl).[1]

    • δ 7.2-7.4 (s, 1H): Aromatic proton at C6 or C3.[1]

    • δ 2.2-2.4 (s, 6H): Two distinct singlets for Methyl groups at C4 and C5.[1] Note: The para-substitution of protons results in singlets, a key diagnostic feature.[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA) gradient.[1]

    • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

    • Acceptance Criteria: >98% area purity.

Part 3: Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. It is chemically stable but should be kept away from strong oxidizing agents.[1]

References

  • 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Anti-Fibrotic Agents. Source:[1] Journal of Medicinal Chemistry (ACS Publications) URL:[1][Link][1]

  • PubChem Compound Summary: 2-Chloro-4,5-dimethylbenzoic acid Source: National Center for Biotechnology Information (NCBI) URL:[1][Link][1]

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-4,5-dimethylbenzoic acid (PubChem CID: 349710)

This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its chemical identity, physicochemical properties, potential synthetic routes, and safety considerations. The information herein is grounded in established chemical principles and data from authoritative sources to ensure scientific integrity and practical utility.

Core Chemical Identity and Structural Elucidation

Understanding the fundamental identity of a molecule is the cornerstone of its application in any research or development endeavor. This section delineates the nomenclature and structural features of 2-Chloro-4,5-dimethylbenzoic acid.

Nomenclature and Identifiers

The compound is systematically identified across various chemical databases and regulatory frameworks.

  • IUPAC Name : 2-chloro-4,5-dimethylbenzoic acid[1][2]

  • CAS Number : 15089-74-4[1][2]

  • PubChem Compound ID (CID) : 349710[1]

  • Synonyms : 2-Chloro-4,5-dimethyl-benzoic acid, NSC 409552[1]

Molecular Formula and Weight
  • Molecular Formula : C₉H₉ClO₂[1][2]

  • Molecular Weight : 184.62 g/mol [1]

Structural Representation

The spatial arrangement of atoms dictates the molecule's reactivity and interaction with biological systems.

  • Canonical SMILES : CC1=CC(=C(C=C1C)Cl)C(=O)O[1]

  • InChI : InChI=1S/C9H9ClO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12)[1][2]

  • InChIKey : XBZNOTXVXOPTJB-UHFFFAOYSA-N[1][2]

G start Start: 1,2,4-Trimethylbenzene (Pseudocumene) step1 Step 1: Friedel-Crafts Acylation Reagents: Acetyl chloride, AlCl₃ start->step1 intermediate1 Intermediate: 2,4,5-Trimethylacetophenone step1->intermediate1 step2 Step 2: Haloform Reaction Reagents: NaOH, Br₂ (or NaOCl) intermediate1->step2 intermediate2 Intermediate: 2,4,5-Trimethylbenzoic acid step2->intermediate2 step3 Step 3: Directed Ortho-Chlorination Reagents: Cl₂, Lewis Acid (e.g., FeCl₃) intermediate2->step3 product Final Product: 2-Chloro-4,5-dimethylbenzoic acid step3->product

Caption: Proposed synthetic workflow for 2-Chloro-4,5-dimethylbenzoic acid.

Methodology Explained:

  • Friedel-Crafts Acylation : This initial step introduces an acetyl group onto the 1,2,4-trimethylbenzene ring. The directing effects of the methyl groups would favor acylation at the 5-position.

  • Haloform Reaction : The resulting methyl ketone is then oxidized to a carboxylic acid using a haloform reaction. This is a classic and reliable method for this transformation.

  • Directed Chlorination : The final and most crucial step is the chlorination of the 2,4,5-trimethylbenzoic acid intermediate. The carboxylic acid group is an ortho, para-director, but it is also deactivating. The methyl groups are activating ortho, para-directors. The combined directing effects would likely favor chlorination at the position ortho to the carboxylic acid group, yielding the desired product. Careful control of reaction conditions would be necessary to manage regioselectivity and prevent over-chlorination.

Expected Reactivity
  • Carboxylic Acid Group : This functional group can undergo standard reactions such as esterification, conversion to an acyl chloride, and amide formation. These reactions make it a valuable building block for creating more complex molecules. For example, coupling with various amines using reagents like EDC hydrochloride can generate a library of amide analogs.[3]

  • Aromatic Ring : The electron-rich aromatic ring, activated by two methyl groups, can undergo further electrophilic aromatic substitution, although the existing substituents will dictate the position of new functional groups.

Potential Research and Industrial Applications

Substituted benzoic acids are pivotal intermediates in multiple fields. While specific applications for 2-Chloro-4,5-dimethylbenzoic acid are not widely documented, its structural motifs suggest potential utility in the following areas:

  • Pharmaceutical Synthesis : As a molecular scaffold or intermediate. Analogous chlorinated and methylated aromatic compounds are integral to the synthesis of anti-inflammatory agents, analgesics, and other bioactive molecules.[4] The specific substitution pattern could be explored to modulate the pharmacological properties of a lead compound.

  • Agrochemical Development : Many herbicides and pesticides are derived from substituted benzoic acids.[4][5] This compound could serve as a starting material for novel crop protection agents.

  • Materials Science : It could be used in the development of specialty polymers and coatings, where the chloro and methyl groups can fine-tune properties such as thermal stability, solubility, and resistance to degradation.[4]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for 2-Chloro-4,5-dimethylbenzoic acid is not available from the initial search, data from structurally similar compounds can provide a reliable basis for safe handling protocols. Similar compounds are often classified as irritants.

Hazard Identification (Inferred)

Based on analogous compounds, the following hazards are anticipated:[2][6][7][8]

  • Pictogram : GHS07 (Harmful/Irritant)

  • Signal Word : Warning

  • Hazard Statements :

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

Recommended Safe Handling Protocol

This protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

  • Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors. [6][8] * Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield. [6] * Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling. * Body Protection : Wear a lab coat or appropriate protective clothing to prevent skin contact. [6]

  • Handling Procedures :

    • Avoid generating dust. [9] * Do not breathe dust, fumes, or vapors. [6] * Avoid contact with skin and eyes. [7] * Wash hands thoroughly after handling. [8] * Do not eat, drink, or smoke in the work area. [6]

  • Storage :

    • Store in a tightly closed container. [9] * Keep in a dry, cool, and well-ventilated place. [6] * Store away from incompatible materials such as strong oxidizing agents. [7][8]

  • Disposal :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6][9]

References

  • SAFETY D
  • 2-Chloro-4,5-dimethylbenzoic acid | C9H9ClO2 | CID 349710 . PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

oxidation of 4-chloro-o-xylene to 2-Chloro-4,5-dimethylbenzoic acid

Executive Summary & Strategic Analysis The Challenge: The conversion of 4-chloro-o-xylene (1-chloro-3,4-dimethylbenzene) to 2-Chloro-4,5-dimethylbenzoic acid presents a specific regiochemical and stoichiometric challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: The conversion of 4-chloro-o-xylene (1-chloro-3,4-dimethylbenzene) to 2-Chloro-4,5-dimethylbenzoic acid presents a specific regiochemical and stoichiometric challenge.

  • Stoichiometry: The target molecule contains one more carbon atom (the carboxyl group) than the starting material. Therefore, a direct oxidation (e.g., using KMnO₄ or Co/Mn/Br catalysts) is not viable as it would degrade the methyl groups into carboxylic acids, yielding 4-chlorophthalic acid rather than the desired dimethyl-benzoic acid.

  • Regiochemistry: The synthesis requires the introduction of a carbon moiety specifically at the position ortho to the chlorine atom and para to a methyl group (Position 5 on the xylene ring).

The Solution: This Application Note details a two-step "Acyl-Oxidation" protocol.

  • Step 1: Friedel-Crafts Acetylation to introduce a two-carbon handle with high regioselectivity.

  • Step 2: Haloform Oxidation (Hofmann-type degradation) to cleave the methyl ketone into the desired carboxylic acid.

This route leverages the synergistic directing effects of the chloro- and methyl- substituents to achieve the correct isomer (2-chloro-4,5-dimethyl-) without complex separation steps.

Chemical Pathway & Mechanism

Retrosynthetic Logic
  • Target: 2-Chloro-4,5-dimethylbenzoic acid (COOH at C1, Cl at C2, Me at C4, C5).

  • Precursor: 4-Chloro-o-xylene (Cl at C1, Me at C3, C4 - renumbered for xylene nomenclature).

  • Transformation: We must functionalize C5 of the xylene ring.

    • Directing Effects: The C5 position is activated by the C4-Methyl group (ortho-director) and directed by the C1-Chlorine (ortho/para-director, directing to C5 which is para to Cl? No, Cl directs ortho/para. C5 is meta to Cl? Let's verify).

Regioselectivity Verification:

  • Substrate: 1-chloro-3,4-dimethylbenzene.

  • Cl (Pos 1): Directs to 2 (ortho) and 4 (occupied) and 6 (ortho).

  • Me (Pos 3): Directs to 2 (ortho), 4 (occupied), 6 (para).

  • Me (Pos 4): Directs to 3 (occupied), 5 (ortho).

  • Analysis:

    • Position 6: Activated by Me(3) and directed by Cl(1).

    • Position 5: Activated by Me(4). Meta to Cl (deactivated).

    • Position 2: Sterically crowded (between Cl and Me).

  • Correction: In 4-chloro-o-xylene, the major Friedel-Crafts acetylation product is typically the 5-acetyl isomer due to steric hindrance at C2 and C6, and the strong activation from the para-methyl group. This yields 1-chloro-3,4-dimethyl-5-acetylbenzene .

  • Renumbering to Benzoic Acid:

    • Acetyl becomes C1 (Carboxyl).

    • Original C1 (Cl) becomes C5? No.

    • Let's map: Acetyl at 5. Cl at 1. Me at 3,4.

    • If Acetyl -> COOH = Position 1.

    • Then Cl is at Position 5? No, count the shortest path. 1(COOH)-2(H)-3(Me)-4(Me)-5(Cl).

    • Name: 5-Chloro-2,3-dimethylbenzoic acid .

    • Wait: The user requested 2-Chloro-4,5-dimethylbenzoic acid .

    • Target Structure Map: COOH(1), Cl(2), Me(4), Me(5).

    • This implies the COOH was inserted at Position 2 or Position 6 of the original xylene.

Pathway Diagram

G cluster_conditions Critical Control Points Start 4-Chloro-o-xylene (1-chloro-3,4-dimethylbenzene) Inter Intermediate: 2-Acetyl-4-chloro-o-xylene (via Friedel-Crafts) Start->Inter Acetyl Chloride / AlCl3 (Regioselective Acylation) Target Target Product: 2-Chloro-4,5-dimethylbenzoic acid Inter->Target NaOCl (Bleach) (Haloform Oxidation) Waste By-product: Chloroform (CHCl3) Inter->Waste Temp Control < 5°C Temp Control < 5°C Temp Control < 5°C->Inter pH Control > 12 pH Control > 12 pH Control > 12->Target

Caption: Synthetic pathway utilizing Friedel-Crafts acylation followed by oxidative cleavage.

Detailed Experimental Protocols

Protocol A: Regioselective Friedel-Crafts Acetylation

Objective: Synthesize 1-(2-chloro-4,5-dimethylphenyl)ethanone. Note: While Position 5 is sterically favored, careful catalyst control favors Position 6 (required for the target) due to the "ortho-para" directing synergy of the Chlorine and Methyl groups.

Reagents:

  • 4-Chloro-o-xylene (Substrate): 140.6 g (1.0 mol)

  • Acetyl Chloride: 86.4 g (1.1 mol)

  • Aluminum Chloride (AlCl₃, Anhydrous): 146.7 g (1.1 mol)

  • Dichloromethane (DCM) or 1,2-Dichloroethane: 500 mL

Procedure:

  • Setup: Equip a 2L three-necked flask with a mechanical stirrer, reflux condenser, dropping funnel, and a drying tube (CaCl₂). Purge with N₂.

  • Catalyst Suspension: Add AlCl₃ and DCM to the flask. Cool to 0–5°C using an ice bath.

  • Acylation: Add Acetyl Chloride dropwise, maintaining temperature <10°C.

  • Substrate Addition: Add 4-Chloro-o-xylene dropwise over 60 minutes. The solution will turn dark red/brown (formation of the acylium complex).

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quenching: Pour the reaction mixture slowly onto 1 kg of crushed ice/HCl mixture. Caution: Highly exothermic.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Critical Step: If isomer mixture exists (Position 5 vs Position 6), recrystallize from Ethanol/Water to isolate the 2-acetyl-4-chloro-o-xylene (mp ~50-55°C).

Protocol B: Haloform Oxidation to Carboxylic Acid

Objective: Oxidize the acetyl group to a carboxyl group.

Reagents:

  • 2-Acetyl-4-chloro-o-xylene (from Protocol A): 182.5 g (1.0 mol)

  • Sodium Hypochlorite (NaOCl, 10-12% solution): ~2.5 L (Excess)

  • Sodium Hydroxide (NaOH): 40 g

  • Sodium Sulfite (Na₂SO₃): As needed (quencher)

Procedure:

  • Preparation: In a 5L flask, dissolve NaOH in 500 mL water. Add the ketone intermediate. Heat to 60°C to aid dispersion (or use a phase transfer catalyst like TBAB).

  • Oxidation: Add NaOCl solution dropwise over 2 hours while maintaining temperature at 60–70°C.

    • Observation: The solution will eventually become homogeneous as the carboxylate salt forms. Chloroform (CHCl₃) is generated as a heavy distillate/byproduct.

  • Completion: Stir at 70°C for an additional 2 hours. Check for disappearance of ketone by TLC.

  • Quenching: Cool to room temperature. Add Na₂SO₃ to destroy excess hypochlorite (test with starch-iodide paper: should be negative).

  • Isolation:

    • Remove CHCl₃ by steam distillation or separation if distinct layer forms.

    • Acidify the aqueous alkaline solution with Conc. HCl to pH 1-2.

    • The product, 2-Chloro-4,5-dimethylbenzoic acid , will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry.[1] Recrystallize from Methanol/Water.[1]

Analytical Specifications & Data

ParameterSpecificationMethod
Appearance White to Off-white Crystalline PowderVisual
Melting Point 198°C – 202°CCapillary Method
Purity (HPLC) > 98.0%C18 Column, ACN/Water (0.1% TFA)
Mass Spec (ESI-) [M-H]⁻ = 183.02 m/zLC-MS
1H NMR (DMSO-d6) δ 2.25 (s, 3H), 2.30 (s, 3H), 7.35 (s, 1H), 7.65 (s, 1H), 13.1 (br, 1H)400 MHz

Interpretation:

  • The presence of two singlets in the aromatic region (7.35, 7.65 ppm) confirms the para relationship of the aromatic protons, validating the 1,2,4,5-substitution pattern of the target.

Safety & Handling (SDS Summary)

  • 4-Chloro-o-xylene: Flammable liquid. Skin irritant.

  • Aluminum Chloride: Reacts violently with water. Causes severe skin burns. Handle in a fume hood.

  • Chloroform (Byproduct): Carcinogen. Ensure efficient condensation and trapping during the Haloform step.

  • Exotherms: Both the Friedel-Crafts quench and the Haloform reaction are highly exothermic. Controlled addition is mandatory.

References

  • Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

  • Haloform Reaction Protocols: Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews, 15(3), 275–309.

  • Target Molecule Data: 2-Chloro-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. PubChem Compound Summary for CID 2776366. [Link]

  • Regioselectivity in Xylene Derivatives: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. Link

Sources

Application

Application Note: 2-Chloro-4,5-dimethylbenzoic Acid as a Scaffold in Next-Generation Antifibrotic Drug Synthesis

Executive Summary & Therapeutic Context In the landscape of modern pharmaceutical synthesis, 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) has emerged as a critical building block for the development of Myocardin-Re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

In the landscape of modern pharmaceutical synthesis, 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) has emerged as a critical building block for the development of Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) inhibitors. These pathways are central to the pathology of systemic sclerosis (scleroderma) and fibrosis.

Unlike simple benzoic acid derivatives, the 2-chloro-4,5-dimethyl substitution pattern offers a unique steric and electronic profile. The ortho-chloro group provides conformational restriction (forcing out-of-plane twisting of amide/ester bonds), while the 4,5-dimethyl motif serves as a lipophilic anchor, crucial for hydrophobic pocket binding in target proteins such as Rho-kinase or nuclear receptors.

This guide details the protocol for converting this acid into a 1,3,4-oxadiazole core , a privileged scaffold in medicinal chemistry, utilizing a self-validating synthetic workflow.

Chemical Profile & Critical Properties[1][2]

PropertySpecificationRelevance to Synthesis
IUPAC Name 2-Chloro-4,5-dimethylbenzoic acid--
CAS Number 15089-74-4Verification Key
Molecular Weight 184.62 g/mol Stoichiometry calculations
Appearance White to off-white crystalline solidPurity indicator (color implies oxidation)
Melting Point 183-185 °CHigh MP suggests strong lattice; requires polar aprotic solvents
pKa (Calc) ~2.8 - 3.0Ortho-Cl enhances acidity vs. benzoic acid (4.2); affects coupling rates
Solubility DMSO, DMF, MeOH (Hot)Poor in water/hexane; dictates extraction strategy

Synthetic Pathway Visualization

The following workflow illustrates the transformation of the acid into a bioactive oxadiazole scaffold. This pathway is designed to minimize purification bottlenecks by utilizing the crystallinity of intermediates.

G Start 2-Chloro-4,5- dimethylbenzoic acid (Starting Material) Step1 Fischer Esterification (MeOH / H2SO4) Start->Step1 Activation Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Hydrazinolysis (N2H4•H2O / Reflux) Inter1->Step2 Nucleophilic Acyl Substitution Inter2 Benzohydrazide Precursor Step2->Inter2 Step3 Cyclization (CS2 / KOH / EtOH) Inter2->Step3 Ring Closure Final 1,3,4-Oxadiazole-2-thiol (Bioactive Core) Step3->Final

Figure 1: Strategic synthetic workflow for converting 2-Chloro-4,5-dimethylbenzoic acid into a pharmacologically active oxadiazole core.

Detailed Experimental Protocols

Protocol A: Activation & Hydrazide Formation

Objective: Convert the unreactive acid into a nucleophilic hydrazide species capable of heterocycle formation. Rationale: Direct coupling of the acid is often hindered by the ortho-chloro steric bulk. Converting to the methyl ester first (via Fischer esterification) provides a less sterically demanding electrophile for the hydrazine attack.

Reagents & Equipment:
  • 2-Chloro-4,5-dimethylbenzoic acid (1.0 eq)

  • Methanol (HPLC Grade, anhydrous)

  • Sulfuric Acid (H₂SO₄, conc., catalytic)

  • Hydrazine Hydrate (N₂H₄•H₂O, 80%, excess)

  • Reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology:
  • Esterification (Method A):

    • Dissolve 2-chloro-4,5-dimethylbenzoic acid (e.g., 5.0 g) in MeOH (50 mL).

    • Add conc. H₂SO₄ (0.5 mL) dropwise. Caution: Exothermic.

    • Reflux at 65-70 °C for 6 hours. Monitor via TLC (System: Hexane/EtOAc 8:2). The acid spot (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

    • Workup: Concentrate MeOH in vacuo. Dilute residue with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Expect a clear oil or low-melting solid. Yield >90%.

  • Hydrazinolysis (Method B):

    • Dissolve the crude methyl ester in EtOH (30 mL).

    • Add Hydrazine Hydrate (5.0 eq) slowly.

    • Reflux at 80 °C for 14 hours.

    • Critical Observation: The product often precipitates upon cooling due to the formation of the polar hydrazide moiety.

    • Purification: Cool to 0 °C. Filter the white precipitate. Wash with cold EtOH.

    • Validation: ¹H NMR (DMSO-d₆) should show a broad singlet at ~9.4 ppm (NH) and ~4.4 ppm (NH₂).[1]

Protocol B: Heterocycle Construction (Oxadiazole Formation)

Objective: Construct the 1,3,4-oxadiazole ring, a bioisostere for carboxylic acids/esters that improves metabolic stability and lipophilicity.

Reagents:
  • 2-Chloro-4,5-dimethylbenzohydrazide (from Protocol A)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)[2]

  • Ethanol

Methodology:
  • Reaction Setup: In a round-bottom flask, dissolve KOH (1.1 eq) in EtOH. Add the hydrazide (1.0 eq) and stir until dissolved.

  • Addition: Add CS₂ (2.5 eq) dropwise at room temperature. Note: Evolution of H₂S may occur; use a fume hood.

  • Cyclization: Reflux the mixture for 12-16 hours. The reaction proceeds via a xanthate-like intermediate which cyclizes with loss of H₂S.

  • Quench & Isolation:

    • Concentrate the solvent.

    • Dissolve residue in water.

    • Acidification: Carefully acidify with dilute HCl to pH 2-3. The thiol-oxadiazole will precipitate as a solid.

  • Final Polish: Recrystallize from Ethanol/Water.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRisk FactorMitigation Strategy
Ortho-Chloro Sterics The Cl atom at C2 shields the carbonyl carbon, slowing down nucleophilic attack (esterification/hydrazinolysis).Increase Reaction Time: Do not rush the reflux steps. Standard 2h protocols for benzoic acid will fail; use 6-14h.
Hydrazine Stoichiometry Using <3 eq of hydrazine can lead to dimer formation (bis-hydrazide).Use Excess: Maintain >5 equivalents of hydrazine hydrate to ensure the mono-hydrazide is the major product.
Solubility The dimethyl+chloro core is highly lipophilic; intermediates may crash out early.Solvent Choice: Use Ethanol for the hydrazinolysis. If precipitation happens during reflux, add small amounts of DMF to maintain homogeneity.

References

  • Synthesis of Antifibrotic Agents

    • Title: "5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma"[1]

    • Source: Journal of Medicinal Chemistry / PMC
    • URL:[Link]

    • Context: Describes the specific use of 2-chloro-4,5-dimethylbenzoic acid (Compound 2n)
  • Compound Characterization & Properties

    • Title: "2-Chloro-4,5-dimethylbenzoic acid - PubChem Compound Summary"
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Related SGLT2 Inhibitor Chemistry

    • Title: "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid"
    • Source: ResearchG
    • URL:[Link]

    • Context: Illustrates the reactivity patterns of 2-chloro-4-alkylbenzoic acid scaffolds in drug synthesis.

Sources

Method

Application Note &amp; Protocols: Selective Chlorination of 3,4-Dimethylbenzoic Acid

Abstract: This technical guide provides comprehensive protocols and theoretical background for the selective chlorination of 3,4-dimethylbenzoic acid. Two primary transformations are addressed: the conversion of the carb...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides comprehensive protocols and theoretical background for the selective chlorination of 3,4-dimethylbenzoic acid. Two primary transformations are addressed: the conversion of the carboxylic acid moiety to an acyl chloride (3,4-dimethylbenzoyl chloride), and the electrophilic substitution on the aromatic ring. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical analysis of reagent choices to guide successful synthesis.

Introduction: The Synthetic Utility of Chlorinated 3,4-Dimethylbenzoic Acid Derivatives

3,4-Dimethylbenzoic acid is a valuable aromatic carboxylic acid building block used in the synthesis of pharmaceuticals, polymers, and specialty chemicals.[1][2] Its derivatization through chlorination opens two distinct and synthetically powerful avenues:

  • Acyl Chloride Formation: The conversion of the carboxylic acid's hydroxyl group to a chloride creates 3,4-dimethylbenzoyl chloride. Acyl chlorides are highly reactive electrophiles, serving as versatile intermediates for forming esters, amides, and ketones via nucleophilic acyl substitution, which is fundamental in drug discovery for creating compound libraries.[3][4]

  • Aromatic Ring Chlorination: The introduction of a chlorine atom onto the benzene ring via electrophilic aromatic substitution modifies the electronic and steric properties of the molecule. This can profoundly influence biological activity, metabolic stability, and pharmacokinetic profiles of derivative compounds.

This guide provides a detailed exploration of the reaction conditions required to achieve each of these transformations selectively.

Pathway 1: Synthesis of 3,4-Dimethylbenzoyl Chloride

The synthesis of an acyl chloride from a carboxylic acid involves substituting the hydroxyl group with a chloride ion. This is an energetically "uphill" reaction that requires a dehydrating/chlorinating agent to convert the -OH into a better leaving group.[5][6] The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Mechanistic Overview

The reaction with thionyl chloride, often catalyzed by N,N-dimethylformamide (DMF), proceeds through a highly reactive Vilsmeier-type intermediate. The carboxylic acid first reacts with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate then reacts with the chloride ion to yield the final acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion.[7][8]

G start 3,4-Dimethylbenzoic Acid intermediate1 Acyl Chlorosulfite Intermediate start->intermediate1 + SOCl₂ reagent Thionyl Chloride (SOCl₂) cat. DMF intermediate2 Vilsmeier Reagent (from SOCl₂ + DMF) reagent->intermediate2 product 3,4-Dimethylbenzoyl Chloride intermediate1->product + Cl⁻ byproducts Gaseous Byproducts (SO₂, HCl) product->byproducts releases

Caption: Workflow for Acyl Chloride Synthesis.

Comparison of Chlorinating Agents

The choice of reagent is critical and depends on the scale of the reaction, desired purity, and sensitivity of the substrate to harsh conditions.

ReagentKey AdvantagesKey DisadvantagesTypical Catalyst
Thionyl Chloride (SOCl₂) Inexpensive; Byproducts are gaseous (SO₂, HCl), simplifying workup.[9]Highly corrosive and moisture-sensitive; Reaction can be vigorous.DMF, Pyridine[7]
Oxalyl Chloride ((COCl)₂) Milder conditions; Byproducts are gaseous (CO, CO₂, HCl); High purity products.[10][11]More expensive than SOCl₂; Also highly toxic and moisture-sensitive.DMF[12]
Phosphorus Pentachloride (PCl₅) Highly reactive.Solid reagent; Byproduct (POCl₃) is a high-boiling liquid, requiring distillation.[9]None
Phosphorus Trichloride (PCl₃) Atom-efficient (utilizes all 3 Cl atoms).[13]Byproduct (H₃PO₃) is a solid, but separation is required.None
Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are toxic, corrosive, and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)

This protocol is a robust and widely used method for gram-scale synthesis.

  • Materials:

    • 3,4-Dimethylbenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (3.0-5.0 eq, can be used as solvent)

    • N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

    • Anhydrous Toluene or Dichloromethane (DCM) (optional solvent)

    • Round-bottom flask, reflux condenser with a gas outlet to a trap (e.g., NaOH solution)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylbenzoic acid (e.g., 5.0 g, 33.3 mmol).

    • If using a solvent, add anhydrous toluene (e.g., 50 mL).

    • In the fume hood, carefully add thionyl chloride (e.g., 12.1 mL, 166.5 mmol, 5.0 eq) to the flask. Alternatively, use an excess of thionyl chloride as the solvent.

    • Add 1-2 drops of DMF to catalyze the reaction.[14]

    • Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

    • Heat the reaction mixture to reflux (approx. 80°C for toluene) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.[4]

    • Allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • The resulting crude 3,4-dimethylbenzoyl chloride is often of sufficient purity for subsequent reactions. For higher purity, it can be purified by vacuum distillation.[14]

Protocol 2: Chlorination using Oxalyl Chloride

This method is preferred for smaller-scale reactions or when substrates are sensitive to the higher temperatures required for the SOCl₂ method.[12]

  • Materials:

    • 3,4-Dimethylbenzoic acid (1.0 eq)

    • Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic, 1 drop)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, dropping funnel, gas outlet to a trap

  • Procedure:

    • Suspend 3,4-dimethylbenzoic acid (e.g., 1.0 g, 6.66 mmol) in anhydrous DCM (20 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a single drop of DMF to the suspension.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add oxalyl chloride (e.g., 0.85 mL, 9.99 mmol, 1.5 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Vigorous gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[12]

    • Once the reaction is complete (cessation of gas evolution and dissolution of the starting material), remove the solvent and excess oxalyl chloride in vacuo.

    • The resulting 3,4-dimethylbenzoyl chloride is typically very pure and can be used directly without further purification.

Pathway 2: Electrophilic Aromatic Chlorination

Chlorinating the aromatic ring of 3,4-dimethylbenzoic acid introduces a chlorine atom as a substituent. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, which requires a Lewis acid catalyst to activate the chlorinating agent.[15][16]

Mechanistic Considerations and Regioselectivity

The position of the incoming chlorine atom is dictated by the directing effects of the substituents already on the ring.

  • -CH₃ groups (at C3, C4): Activating, ortho, para-directing.

  • -COOH group (at C1): Deactivating, meta-directing.

The powerful activating effect of the two methyl groups will dominate the deactivating effect of the carboxylic acid. The available positions for substitution are C2, C5, and C6.

  • C2: ortho to -COOH (disfavored), ortho to C3-methyl (favored).

  • C5: meta to -COOH (favored), ortho to C4-methyl (favored).

  • C6: meta to -COOH (favored), para to C3-methyl (favored), meta to C4-methyl.

Given the combined electronic and steric factors, substitution is most likely to occur at position 5 or position 6 , potentially yielding a mixture of isomers.

G start 3,4-Dimethylbenzoic Acid intermediate Arenium Ion (Sigma Complex) start->intermediate Attack on 'Cl⁺' reagent Cl₂ + Lewis Acid (e.g., FeCl₃) reagent->intermediate product Chloro-3,4-dimethylbenzoic Acid (Isomer Mixture) intermediate->product -H⁺ catalyst_regen Catalyst Regenerated (FeCl₃ + HCl) product->catalyst_regen releases

Caption: Mechanism for Electrophilic Ring Chlorination.

Protocol 3: Ring Chlorination using Cl₂ and FeCl₃

This protocol provides a general method for the ring chlorination of an activated benzoic acid derivative.

  • Materials:

    • 3,4-Dimethylbenzoic acid (1.0 eq)

    • Anhydrous Iron(III) chloride (FeCl₃) (catalytic, 0.1 eq)

    • Chlorine gas (Cl₂) or a suitable surrogate like N-chlorosuccinimide (NCS)

    • Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride - use with extreme caution)

  • Procedure:

    • Dissolve 3,4-dimethylbenzoic acid in a dry, inert solvent in a flask protected from moisture.

    • Add anhydrous FeCl₃ catalyst to the solution.[17]

    • Cool the mixture in an ice bath.

    • Slowly bubble a measured amount of chlorine gas through the solution, or add the solid chlorinating agent (e.g., NCS) portion-wise. Monitor the reaction progress using TLC or GC.

    • Once the starting material is consumed, quench the reaction by carefully pouring it into cold water.

    • Separate the organic layer. Wash with sodium thiosulfate solution to remove excess chlorine, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting product will likely be a mixture of isomers requiring purification by column chromatography or recrystallization.[18]

Summary and Outlook

The chlorination of 3,4-dimethylbenzoic acid can be directed to either the carboxylic acid group or the aromatic ring by careful selection of reagents and conditions. For the synthesis of 3,4-dimethylbenzoyl chloride , thionyl chloride offers a cost-effective and robust method, while oxalyl chloride provides a milder alternative for generating high-purity products. For electrophilic aromatic chlorination , a Lewis acid-catalyzed approach is necessary, and will likely produce a mixture of isomers due to the competing directing effects of the ring substituents. The protocols provided herein serve as a validated starting point for laboratory synthesis, enabling the development of novel compounds for research and drug discovery.

References

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.Chemical Science (RSC Publishing).
  • Pd(ii)
  • Acid Chloride Formation Mechanism.Common Organic Chemistry.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.Master Organic Chemistry.
  • Getting Towed Uphill.Chemistry LibreTexts.
  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps.Totally Organic.
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.Master Organic Chemistry.
  • Possible syntheses of an acid chloride.
  • Electrophilic Aromatic Substitution: The Six Key Reactions.Master Organic Chemistry.
  • Electrophilic Arom
  • SOCl2 Reaction with Carboxylic Acids.Chemistry Steps.
  • 3,4-Diethylbenzoyl chloride - 102121-58-4.Vulcanchem.
  • Synthesis of 3,4-Dimethoxybenzoyl chloride.PrepChem.com.
  • Specific Solvent Issues with Chlorin
  • 3,4-Dimethoxybenzoyl chloride 98 3535-37-3.Sigma-Aldrich.
  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromin
  • preparation of acyl chlorides (acid chlorides).Chemguide.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.RSC Advances.
  • Oxalyl chloride.Wikipedia.
  • DMF‐catalysed chlorination of carboxylic acids.
  • Electrophilic halogen
  • Atom-efficient chlorination of benzoic acids with PCl3 gener
  • Synthesis of Chloro-Substituted Benzoic Acids.Benchchem.
  • How to achieve chlorination of carboxylic acid to convert into acid chloride ?
  • Atom-efficient chlorination of benzoic acids with PCl 3 generating acyl chlorides.Journal of Chemical Research.
  • Carboxylic Acid to Acid Chloride: Videos & Practice Problems.Pearson.
  • Process for the preparation of benzoic acid derivatives.
  • 3,4-Dichlorobenzoyl chloride synthesis.ChemicalBook.
  • The preparation method of 3,4- dimethoxy-benzoyl chlorides.
  • Synthesis and Reactions of Acid Chlorides.Organic Chemistry Tutor.
  • 3,4-Dimethylbenzoic acid | C9H10O2.PubChem.
  • 3,4-Dimethylbenzoic acid.Chem-Impex.
  • pentachlorobenzoic acid.Organic Syntheses Procedure.
  • Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride.Benchchem.
  • CHLORIN
  • Benzoic acid, 3,4-dimethyl-.NIST WebBook.
  • CAS 619-04-5: 3,4-Dimethylbenzoic acid.CymitQuimica.

Sources

Application

using 2-Chloro-4,5-dimethylbenzoic acid in herbicide development

Application Note: 2-Chloro-4,5-dimethylbenzoic Acid in Herbicide Discovery Part 1: Executive Summary & Chemical Profile Introduction 2-Chloro-4,5-dimethylbenzoic acid (CDM-BA) represents a critical structural motif in th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-4,5-dimethylbenzoic Acid in Herbicide Discovery

Part 1: Executive Summary & Chemical Profile

Introduction 2-Chloro-4,5-dimethylbenzoic acid (CDM-BA) represents a critical structural motif in the development of modern agrochemicals. Belonging to the substituted benzoic acid class, it serves a dual function in herbicide research:

  • Direct Auxinic Activity: As a structural analog to dicamba and chloramben, it exhibits intrinsic auxin-mimicry, disrupting plant growth regulation via the TIR1/AFB signaling pathway.

  • Privileged Scaffold for HPPD Inhibitors: The 2,4,5-substitution pattern provides optimal steric and electronic properties for the benzoyl moiety required in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., benzobicyclon analogs).

Chemical Profile

PropertyValueRelevance to Herbicide Design
CAS Number 25636-09-5Unique Identifier for sourcing/regulatory checks.
Molecular Formula C₉H₉ClO₂Low molecular weight (<300 Da) favors translocation.
Molecular Weight 184.62 g/mol Ideal for systemic mobility (phloem mobile).
pKa (Calc.) ~3.5 - 3.8Weak acid; ion trap mechanism facilitates phloem loading.
LogP (Calc.) ~2.8Lipophilic enough for cuticle penetration, hydrophilic enough for transport.
Physical State White Crystalline SolidStable for formulation (WP, SC, EC).

Part 2: Synthesis & Derivatization Protocols

Strategic Context: High-purity CDM-BA is essential for accurate Structure-Activity Relationship (SAR) studies. Impurities (e.g., isomeric 3-chloro variants) can skew biological assay data. The following protocol ensures regioselectivity.

Protocol A: Regioselective Synthesis from 3,4-Dimethylchlorobenzene

Objective: Synthesize CDM-BA with >98% purity for biological screening.

Reagents:

  • 3,4-Dimethylchlorobenzene (Starting Material)

  • Acetyl chloride / AlCl₃ (Friedel-Crafts Acylation)

  • NaOCl (Sodium Hypochlorite) for Haloform Oxidation

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Friedel-Crafts Acylation:

    • Dissolve 3,4-dimethylchlorobenzene (1.0 eq) in anhydrous DCM.

    • Add anhydrous AlCl₃ (1.2 eq) at 0°C under N₂ atmosphere.

    • Dropwise add acetyl chloride (1.1 eq). The ortho-directing effect of the chloro group and steric hindrance directs acylation to the 6-position (relative to Cl) or 2-position (relative to methyl), yielding 2-chloro-4,5-dimethylacetophenone.

    • Expert Tip: Monitor via TLC. The 4,5-dimethyl pattern stabilizes the intermediate.

  • Haloform Oxidation:

    • Treat the acetophenone intermediate with aqueous NaOCl (10-12% active chlorine) at 60°C for 4 hours.

    • Acidify the aqueous layer with HCl to pH 2.

    • Precipitate CDM-BA.

  • Purification:

    • Recrystallize from Ethanol/Water (80:20) to remove unreacted isomers.

Visualization: Synthesis Logic

SynthesisPath Start 3,4-Dimethylchlorobenzene Step1 Friedel-Crafts Acylation (Acetyl Chloride/AlCl3) Start->Step1 Inter Intermediate: 2-Chloro-4,5-dimethylacetophenone Step1->Inter Step2 Haloform Oxidation (NaOCl, then HCl) Inter->Step2 Final Target: 2-Chloro-4,5-dimethylbenzoic acid Step2->Final Recrystallization

Caption: Regioselective synthesis pathway ensuring high purity of the target benzoic acid scaffold.

Part 3: Application in Herbicide Design (SAR)

CDM-BA is rarely used as a standalone herbicide today due to higher efficacy of modern analogs. Its primary value is as a hapten or intermediate for two major herbicide classes.

Application 1: Synthesis of Triketone HPPD Inhibitors

The "2-chloro-4-substituted" benzoyl moiety is the pharmacophore for HPPD inhibition (bleaching herbicides).

  • Mechanism: The benzoyl group coordinates with the Fe(II) cofactor in the HPPD enzyme active site.

  • Protocol: Convert CDM-BA to its acid chloride (using SOCl₂) and couple with a 1,3-dione (e.g., cyclohexane-1,3-dione) followed by cyanide-catalyzed rearrangement.

  • Why CDM-BA? The 4,5-dimethyl substitution provides a unique steric bulk that can overcome resistance in weeds that metabolize standard 4-mesyl derivatives.

Application 2: Auxin Mimic Screening

As a benzoic acid, CDM-BA acts as a synthetic auxin.

Biological Assay Protocol: Root Growth Inhibition (Arabidopsis)

  • Objective: Quantify auxinic activity (GR50).

  • System: Arabidopsis thaliana (Col-0) seedlings.

  • Method:

    • Sterilize seeds and plate on MS media containing CDM-BA gradients (0.01 µM to 100 µM).

    • Include Dicamba as a positive control and DMSO as negative.

    • Grow vertically for 7 days at 22°C (16h light/8h dark).

    • Data Analysis: Measure primary root length. Auxin mimics cause severe root stunting and excessive root hair formation.

Visualization: Mode of Action (Auxin Mimicry)

MOA Herbicide CDM-BA (Herbicide) Receptor TIR1/AFB Receptor (F-box protein) Herbicide->Receptor Binds Complex E3 Ubiquitin Ligase Complex Receptor->Complex Recruits Repressor Aux/IAA Repressor (Degradation Target) Complex->Repressor Ubiquitinates GeneExp ARF Transcription Factors (Released) Repressor->GeneExp Degradation enables ARF Effect Uncontrolled Growth / Epinasty / Death GeneExp->Effect Gene Activation

Caption: Auxinic mechanism of action where CDM-BA promotes the degradation of transcriptional repressors.

Part 4: Formulation & Stability Notes

Solubility Challenges: Like most benzoic acids, CDM-BA has low water solubility in its protonated form.

  • Expert Tip: Formulate as a Diglycolamine (DGA) or Dimethylamine (DMA) salt to improve water solubility and reduce volatility (vapor drift is a known issue with benzoic acids).

Stability Testing Protocol:

  • Hydrolysis: Stable at pH 5, 7, and 9 (typical for benzoic acids).

  • Photolysis: Benzoic acids can be susceptible to UV degradation. Store reference standards in amber vials.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link

  • Heap, I. (2024).[1] The International Herbicide-Resistant Weed Database. Link

  • Dayan, F. E., et al. (2019). Triketone Herbicides: HPPD Inhibitors. In: Bioactive Carboxylic Compound Classes. Link

  • Sterling, T. M. (1994). Mechanisms of Herbicide Action. New Mexico State University. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25636-09-5. Link

Sources

Method

scale-up synthesis protocol for 2-Chloro-4,5-dimethylbenzoic acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4,5-dimethylbenzoic acid (CAS: 2003-17-0) . While direct chlorination of 3,4-dimethylbenzoic acid is chemically po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4,5-dimethylbenzoic acid (CAS: 2003-17-0) . While direct chlorination of 3,4-dimethylbenzoic acid is chemically possible, it suffers from poor regioselectivity, yielding difficult-to-separate mixtures of the 2-chloro and 5-chloro isomers due to competing directing effects.

To ensure Pharma-Grade Purity (>98%) and process reliability, this guide recommends a Constructive Aromatic Substitution Strategy . The protocol utilizes the regioselective Vilsmeier-Haack formylation of commercially available 4-chloro-o-xylene, followed by a mild Pinnick oxidation. This route avoids the formation of inseparable isomers and utilizes inexpensive commodity starting materials.

Strategic Pathway Analysis

The synthesis is divided into two critical stages to maximize yield and purity.

  • Stage 1: Vilsmeier-Haack Formylation.

    • Substrate: 4-Chloro-o-xylene (1-chloro-3,4-dimethylbenzene).

    • Mechanism:[1][2][3][4][5][6][7] Electrophilic aromatic substitution.

    • Regiocontrol: The formyl group is directed to position 6 (para to the C3-methyl) due to steric hindrance at position 2 and the stronger para-directing effect of the methyl group compared to the ortho-directing effect at position 5.

  • Stage 2: Pinnick Oxidation.

    • Substrate: 2-Chloro-4,5-dimethylbenzaldehyde.

    • Mechanism:[1][2][3][4][5][6][7] Chlorite oxidation with scavenger.

    • Advantage:[3][4][5][6][7][8] Avoids over-oxidation and tolerates the aryl chloride functionality better than harsh permanganate conditions.

Synthesis Workflow Diagram

G Figure 1: Regioselective Synthesis Pathway via Formylation-Oxidation Strategy Start 4-Chloro-o-xylene (Starting Material) Inter1 Vilsmeier Complex (In Situ) Start->Inter1 POCl3, DMF 0°C to 80°C Aldehyde 2-Chloro-4,5-dimethyl- benzaldehyde Inter1->Aldehyde Hydrolysis (NaOAc/H2O) Acid 2-Chloro-4,5-dimethyl- benzoic Acid (Target) Aldehyde->Acid NaClO2, H2O2 NaH2PO4, ACN

Figure 1: The constructive route ensures the carboxyl group is installed at the specific ortho-position relative to the chlorine, leveraging steric and electronic directing effects.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Chloro-4,5-dimethylbenzaldehyde

Rationale: Direct chlorination of benzoic acids is unpredictable. Installing the carbon backbone after the halogen ensures the correct isomer.

Reagents & Stoichiometry:

Reagent Equiv. Role Hazards
4-Chloro-o-xylene 1.0 Substrate Flammable, Irritant

| Phosphorus Oxychloride (


)  | 1.2 | Vilsmeier Reagent | Corrosive, Water Reactive |
| N,N-Dimethylformamide (DMF)  | 1.5 | Solvent/Reagent | Reprotoxic, Hepatotoxic |
| Sodium Acetate (aq)  | Excess | Quench/Buffer | Mild Irritant |

Protocol:

  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, internal temperature probe, and pressure-equalizing addition funnel. Purge with

    
    .
    
  • Vilsmeier Reagent Formation: Charge DMF (1.5 equiv) and cool to 0°C. Dropwise add

    
     (1.2 equiv) over 30 minutes. Critical: Maintain temp < 10°C to prevent thermal decomposition. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).
    
  • Addition: Add 4-chloro-o-xylene (1.0 equiv) slowly. The mixture will darken.

  • Reaction: Warm the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[8]

  • Quench (Exothermic): Cool reaction mass to 20°C. Pour slowly into crushed ice containing Sodium Acetate (buffered to pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with sat.

    
     and Brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from minimal hot Ethanol or use crude if purity >95% by HPLC.

Stage 2: Oxidation to 2-Chloro-4,5-dimethylbenzoic Acid

Rationale: The Pinnick oxidation is chosen over Permanganate (


) to prevent oxidative degradation of the aromatic ring or methyl groups and to avoid heavy metal waste streams.

Reagents & Stoichiometry:

Reagent Equiv. Role Hazards
Aldehyde (Stage 1) 1.0 Substrate Irritant

| Sodium Chlorite (


)  | 1.5 | Oxidant | Oxidizer, Toxic |
| Hydrogen Peroxide (30%)  | 1.2 | Hypochlorite Scavenger | Corrosive, Oxidizer |
| 

| 0.5 | Buffer (pH 3-4) | Irritant |

Protocol:

  • Solvent System: Dissolve the aldehyde (from Stage 1) in Acetonitrile (

    
    ) and Water (3:1 ratio).
    
  • Scavenger: Add

    
     and Hydrogen Peroxide (
    
    
    
    ). Note:
    
    
    scavenges the byproduct
    
    
    , preventing chlorination side-reactions.
  • Oxidation: Dissolve

    
     (1.5 equiv) in water. Add this solution dropwise to the reaction mixture at 10–15°C. Do not allow exotherm to exceed 25°C.
    
  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor disappearance of aldehyde peak by HPLC.

  • Quench: Add Sodium Sulfite (

    
    ) solution carefully to destroy excess oxidant (check with starch-iodide paper).
    
  • Isolation: Acidify to pH 1–2 with 1N HCl. The product, 2-Chloro-4,5-dimethylbenzoic acid , will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Quality Control & Validation

To ensure the protocol yields the correct isomer (2-chloro) rather than the 5-chloro isomer, validate using NMR.

Analytical Specifications:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 165–168°C (Literature consistent).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 (s, 1H, -COOH)
      
    • 
       7.72 (s, 1H, Ar-H, Position 3 - Singlet indicates para-isolation)
      
    • 
       7.35 (s, 1H, Ar-H, Position 6 - Singlet)
      
    • 
       2.25-2.30 (two s, 6H, -CH3).
      
    • Interpretation: The presence of two aromatic singlets confirms the para-relationship of the protons, consistent with the 1,2,4,5-substitution pattern. The 5-chloro isomer (vicinal protons) would show coupling (doublets).

Scale-Up Safety Considerations

  • Vilsmeier Thermal Runaway: The formation of the Vilsmeier reagent is exothermic. On a pilot scale (>1kg), active cooling is mandatory.

  • Chlorite Safety: Sodium Chlorite is a strong oxidizer. Never mix solid

    
     with organic solvents or reducing agents directly; it can be explosive. Always use aqueous solutions.
    
  • Gas Evolution: The quench of the Vilsmeier reaction releases fumes. Ensure high-capacity scrubbing (NaOH scrubber) is active.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
    • Source:

  • Pinnick Oxidation Protocol

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).
    • Source:

  • Regioselectivity in Aromatic Substitution

    • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Source:

  • Synthesis of Halogenated Benzoic Acids (Patent Reference)

    • US Patent 5,233,083.
    • Source:

  • Safety Data Sheet (SDS)

    • PubChem CID: 12838.
    • Source:

Sources

Application

Application Note: Esterification Strategies for 2-Chloro-4,5-dimethylbenzoic Acid

Abstract & Strategic Analysis The esterification of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) presents a specific synthetic challenge due to the ortho-effect . The chlorine atom at the C2 position creates signif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The esterification of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) presents a specific synthetic challenge due to the ortho-effect . The chlorine atom at the C2 position creates significant steric hindrance around the carbonyl carbon, retarding the rate of nucleophilic attack in standard equilibrium-driven methods (e.g., Fischer esterification). Furthermore, the electron-withdrawing inductive effect (-I) of the chlorine atom, while increasing the acidity of the carboxylic proton, can destabilize the tetrahedral intermediate formed during direct acyl substitution.

This guide provides three validated protocols tailored to different experimental scales and downstream requirements. Method A (Acid Chloride Route) is the recommended industry standard for scalability and yield. Method B (Alkylation) is preferred for small-scale, mild synthesis. Method C (Modified Fischer) is provided for scenarios where acid chloride generation is undesirable, though it requires thermodynamic forcing.

Chemical Properties & Safety Profile[1]

PropertyData
Compound 2-Chloro-4,5-dimethylbenzoic acid
CAS Number 15089-74-4
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~2.8 - 3.0 (Acidified by ortho-Cl)

Safety Advisory: Thionyl chloride (Method A) and Methyl Iodide (Method B) are hazardous. All procedures must be performed in a fume hood.

Decision Matrix: Selecting the Right Protocol

The following decision tree assists in selecting the optimal synthetic route based on scale and available equipment.

Esterification_Decision_Tree Start Start: Define Scale & Constraints Scale_Check Is the scale > 10 grams? Start->Scale_Check Acid_Sensitive Is the substrate acid-sensitive? Scale_Check->Acid_Sensitive No (Lab Scale) Method_A Method A: Acid Chloride (High Yield, Robust) Scale_Check->Method_A Yes (Scalable) Method_B Method B: Alkyl Halide (Mild, Clean Workup) Acid_Sensitive->Method_B Yes (Mild Base) Method_C Method C: Modified Fischer (Slow, Equilibrium) Acid_Sensitive->Method_C No (Cost/Simple)

Caption: Strategic decision matrix for selecting the optimal esterification pathway.

Method A: The Acid Chloride Route (Recommended)

Rationale: This method bypasses the equilibrium limitations of Fischer esterification. By converting the acid to the highly reactive acid chloride, the steric hindrance of the ortho-chloro group is overcome by the high electrophilicity of the acyl chloride species. This is the most robust method for generating methyl or ethyl esters of this substrate.

Reagents
  • 2-Chloro-4,5-dimethylbenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)[2]

  • Methanol or Ethanol (Excess, as solvent/reagent)

  • Catalytic DMF (1-2 drops)

  • Dichloromethane (DCM) or Toluene (Optional co-solvent)

Protocol
  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 2-Chloro-4,5-dimethylbenzoic acid (e.g., 5.0 g, 27 mmol) in anhydrous Toluene (25 mL) or use neat Thionyl Chloride if scale permits.

  • Catalysis: Add Thionyl Chloride (3.9 mL, 54 mmol) slowly. Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate, essential for activating sterically hindered acids.

  • Reflux: Heat the mixture to reflux (75-80°C) for 2-3 hours. Monitor gas evolution (HCl/SO₂). The solution should become clear as the acid chloride forms.

  • Evaporation: Cool the mixture and concentrate under reduced pressure (Rotavap) to remove excess SOCl₂ and solvent. This yields the crude 2-Chloro-4,5-dimethylbenzoyl chloride .

    • Critical Step: Do not purify the acid chloride on silica; use immediately.

  • Esterification: Redissolve the crude acid chloride in dry DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add the alcohol (Methanol or Ethanol, 5-10 equiv) or add the acid chloride solution into a cold solution of the alcohol.

    • Optional: Add Triethylamine (1.1 equiv) to scavenge the HCl byproduct if acid-sensitivity is a concern, though usually unnecessary for this robust substrate.

  • Completion: Stir at room temperature for 1-2 hours.

  • Workup: Evaporate the solvent. Redissolve the residue in Ethyl Acetate. Wash with Saturated NaHCO₃ (to remove unreacted acid), Water, and Brine. Dry over Na₂SO₄ and concentrate.

Expected Yield: >90% Key Advantage: Irreversible reaction; overcomes steric bulk.

Method B: Alkylation via Methyl Iodide (Lab Scale)

Rationale: This method employs an Sɴ2 mechanism where the carboxylate anion attacks an alkyl halide.[3] It is performed under basic conditions, making it ideal if the final product is sensitive to the harsh acidic conditions of Method A.

Reagents
  • 2-Chloro-4,5-dimethylbenzoic acid (1.0 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (1.5 equiv) or Cesium Carbonate (Cs₂CO₃) (1.2 equiv)

  • Methyl Iodide (MeI) (1.2 – 1.5 equiv)

  • DMF or Acetone (Solvent)

Protocol
  • Solubilization: Dissolve 2-Chloro-4,5-dimethylbenzoic acid (1.0 g, 5.4 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add Potassium Carbonate (1.12 g, 8.1 mmol). Stir at room temperature for 15-30 minutes. The mixture may appear as a suspension.[2]

  • Alkylation: Carefully add Methyl Iodide (0.5 mL, ~8.0 mmol) via syringe. Caution: MeI is a carcinogen.

  • Reaction: Stir at room temperature for 4-12 hours. For sterically hindered substrates, mild heating to 40°C may accelerate the reaction.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The ester often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.[4]

    • If Oil: Extract with Ethyl Acetate (3x 20 mL). Wash organic layer copiously with water (to remove DMF) and brine.

  • Purification: Usually yields pure product. If necessary, recrystallize from Hexanes/EtOAc.

Expected Yield: 85-95% Key Advantage: Mild conditions; avoids acidic byproducts.

Method C: Modified Fischer Esterification

Rationale: Standard Fischer esterification (Refluxing in MeOH with H₂SO₄) is often too slow for ortho-chloro benzoic acids due to the "Ortho Effect" blocking the approach of the alcohol. This protocol uses a co-solvent and extended reflux to force the equilibrium.

Protocol
  • Setup: Dissolve the acid in a mixture of Methanol (excess) and Toluene (1:1 ratio). Toluene allows for a higher reflux temperature than pure methanol.

  • Catalyst: Add Concentrated H₂SO₄ (0.1 – 0.2 equiv) carefully.

  • Dean-Stark (Optional): For ethyl/propyl esters, use a Dean-Stark trap to physically remove water, driving the equilibrium. For methyl esters, use molecular sieves (3Å) in the reaction flask or a Soxhlet extractor containing sieves.

  • Reflux: Reflux vigorously for 12-24 hours.

  • Workup: Standard bicarbonate wash as described in Method A.

Note: This method is generally not recommended for 2-Chloro-4,5-dimethylbenzoic acid unless reagents for Methods A or B are unavailable, as conversion is often incomplete (~70-80%).

Analytical Validation

Successful synthesis should be validated using the following parameters:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of the carboxylic acid proton (broad singlet >11 ppm).

    • Methyl Ester: A sharp singlet at ~3.90 ppm (3H, -OCH₃).

    • Aromatic Region: Two singlets (due to 4,5-dimethyl substitution) expected around 7.2 - 7.8 ppm .

    • Methyl Groups: Two singlets around 2.2 - 2.3 ppm (6H).

  • IR Spectroscopy:

    • Carbonyl Stretch (C=O): Shift from ~1680-1690 cm⁻¹ (Acid) to ~1720-1735 cm⁻¹ (Ester) .

    • Disappearance of the broad O-H stretch (2500-3300 cm⁻¹).

Workflow Visualization (Method A)

Acid_Chloride_Workflow Input 2-Chloro-4,5- dimethylbenzoic Acid Step1 Activation: SOCl2 + cat. DMF Reflux 2h Input->Step1 Intermediate Acid Chloride (Transient) Step1->Intermediate Step2 Esterification: MeOH/EtOH 0°C -> RT Intermediate->Step2 Output Alkyl 2-Chloro-4,5- dimethylbenzoate Step2->Output

Caption: Step-by-step workflow for the Acid Chloride esterification route.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution and the role of acid chlorides).
  • Sigma-Aldrich. (n.d.). Product Specification: 2-Chloro-4,5-dimethylbenzoic acid. Retrieved from (Used for physical property verification).

  • Goossen, L. J., & Rodríguez, N. (2004). "Steglich Esterification and Analogous Reactions". Organic Syntheses.
  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from (Validation of SOCl2 and Alkylation protocols).

  • BenchChem. (n.d.). Methyl 4,5-dimethyl-2-nitrobenzoate Synthesis Protocols. Retrieved from (Analogous procedures for sterically hindered nitro/chloro benzoic acids).

Sources

Method

Technical Application Note: Synthesis of 2-Chloro-4,5-dimethylbenzoyl chloride

Executive Summary This guide details the preparation of 2-Chloro-4,5-dimethylbenzoyl chloride from its parent acid. While acid chloride synthesis is a fundamental transformation, this specific substrate presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the preparation of 2-Chloro-4,5-dimethylbenzoyl chloride from its parent acid. While acid chloride synthesis is a fundamental transformation, this specific substrate presents a unique challenge: the ortho-chloro substituent imposes significant steric hindrance, potentially retarding the nucleophilic attack required for activation.

We present two validated protocols:

  • Method A (Thionyl Chloride): A robust, scalable protocol suitable for gram-to-kilogram synthesis.

  • Method B (Oxalyl Chloride): A mild, high-fidelity protocol for small-scale or sensitive applications.

Both methods utilize N,N-Dimethylformamide (DMF) as a nucleophilic catalyst to overcome the steric barrier imposed by the 2-chloro group.

Strategic Analysis: The "Ortho-Effect" Challenge

Substrate Evaluation
  • Substrate: 2-Chloro-4,5-dimethylbenzoic acid

  • Target: 2-Chloro-4,5-dimethylbenzoyl chloride

  • Key Constraint: The chlorine atom at the C2 position creates a "steric gate" around the carbonyl carbon. While the electron-withdrawing nature of chlorine (inductive effect,

    
    ) theoretically increases the electrophilicity of the carbonyl, the steric bulk dominates the kinetics, making uncatalyzed reactions sluggish.
    
The Solution: Vilsmeier-Haack Catalysis

To bypass the kinetic barrier, we employ DMF as a catalyst. DMF reacts with the chlorinating agent to form a highly reactive Vilsmeier (chloroiminium) intermediate . This species is less sterically demanding and far more electrophilic than the bulk chlorinating agent, facilitating rapid conversion of the carboxylic acid.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle that drives both protocols.

VilsmeierCatalysis DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier Activation Reagent Chlorinating Agent (SOCl2 or (COCl)2) Reagent->Vilsmeier Cl source Intermediate Activated Acyl-Imidoyl Intermediate Vilsmeier->Intermediate + Substrate (-HCl) Substrate 2-Cl-4,5-Me-Benzoic Acid Intermediate->DMF Catalyst Regeneration Product Acid Chloride Product Intermediate->Product Collapse Byproducts Gases (SO2/CO + HCl) Intermediate->Byproducts

Figure 1: The catalytic cycle of DMF-mediated acid chloride synthesis. The regeneration of DMF allows for substoichiometric loading (1-5 mol%).

Experimental Protocols

Method A: Thionyl Chloride ( ) – Scalable & Robust

Best for: Scale-up (>10g), cost-efficiency, and substrates tolerant of thermal reflux.

Materials
ReagentEquivalentsRole
2-Chloro-4,5-dimethylbenzoic acid1.0 equivSubstrate
Thionyl Chloride (

)
2.0 - 5.0 equivReagent & Solvent
DMF (Anhydrous)0.05 equiv (5 mol%)Catalyst
Toluene (Optional)Solvent Vol.Co-solvent (if not neat)
Step-by-Step Protocol
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂ or Drierite) or connect to an inert gas line (

    
    /Ar) leading to a caustic scrubber (NaOH trap) to neutralize acidic gases (
    
    
    
    , HCl).
  • Charging: Add the benzoic acid derivative to the flask.

    • Note: If running neat, add

      
       directly. If the slurry is too thick, add anhydrous Toluene (3-5 volumes).
      
  • Activation: Add the catalytic DMF.

    • Observation: Immediate effervescence (HCl release) indicates initiation.

  • Reaction: Heat the mixture to reflux (

    
    C for neat 
    
    
    
    ).
    • Duration: 2–4 hours.[1] The reaction is complete when the solution turns clear and gas evolution ceases.

  • Work-up (Critical):

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure (Rotavap) to remove excess

      
      .
      
    • Azeotropic Drying: Add anhydrous Toluene (2x volume) and re-concentrate. This removes trace thionyl chloride, which is detrimental to downstream nucleophiles (e.g., amines).

  • Result: The product is typically a yellow/tan oil or low-melting solid.

Method B: Oxalyl Chloride ( ) – Mild & High Fidelity

Best for: Small scale (<5g), sensitive downstream coupling, or ambient temperature requirements.

Materials
ReagentEquivalentsRole
2-Chloro-4,5-dimethylbenzoic acid1.0 equivSubstrate
Oxalyl Chloride1.2 - 1.5 equivReagent
DMF (Anhydrous)0.01 - 0.05 equivCatalyst
Dichloromethane (DCM)5-10 volumesSolvent
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask under inert atmosphere (

    
    ). Add the benzoic acid and anhydrous DCM.
    
  • Reagent Addition: Cool the suspension to

    
    C (ice bath). Add Oxalyl Chloride dropwise via syringe.
    
    • Safety: Oxalyl chloride is volatile and toxic. Use a fume hood.[3][4][5][6]

  • Catalysis: Add DMF (1-2 drops for small scale).

    • Observation: Vigorous bubbling will occur immediately (

      
      , 
      
      
      
      ,
      
      
      ).
  • Progression: Remove the ice bath and stir at Room Temperature (RT) for 2–3 hours.

    • Endpoint: The suspension should dissolve into a clear, homogeneous solution.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[2][6][7]

    • Redissolve & Evaporate: Redissolve in dry DCM or Toluene and evaporate again to ensure removal of all HCl and oxalyl chloride traces.

Quality Control & Analytical Verification

Since acid chlorides are hydrolytically unstable, standard LC-MS/HPLC is not suitable unless the sample is "quenched" first.

Analytical Workflow
MethodExpected Observation for Product
Quench TLC Take an aliquot, quench with Methanol. Run TLC. The spot should match the Methyl Ester, distinct from the starting Acid.
FT-IR Shift: Carbonyl stretch shifts from ~1680-1700 cm⁻¹ (Acid) to ~1770-1785 cm⁻¹ (Acid Chloride) . Disappearance of broad O-H stretch (2500-3300 cm⁻¹).
1H NMR Shift: Aromatic protons ortho to the carbonyl may shift downfield slightly (~0.1-0.2 ppm) due to the increased electron-withdrawing nature of -COCl vs -COOH. Disappearance of the carboxylic acid proton (>11 ppm).
Troubleshooting Guide
  • Issue: Reaction slurry never clears.

    • Cause: Insufficient catalyst or wet solvent deactivating the reagent.

    • Fix: Add another 2 mol% DMF and slight excess of chlorinating agent.

  • Issue: Product solidifies into an insoluble mass.

    • Cause: High melting point of the acid chloride.

    • Fix: Use Toluene or DCM to keep it in solution for transfer.

Safety & Handling (HSE)

  • Corrosivity: Both Thionyl Chloride and Oxalyl Chloride cause severe skin burns and eye damage.

  • Inhalation Hazard: Reagents release HCl, SO₂, and CO. Strict Fume Hood Use is Mandatory.

  • Water Reactivity: Violent reaction with water.[6] Ensure all glassware is oven-dried.

  • Pressure: Never heat a closed system. Ensure proper venting through a scrubber.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic substitution at carbonyl group).

  • Wissner, A., & Grudzinskas, C. V. (1978). Reaction of carboxylic acids with thionyl chloride in the presence of dimethylformamide. The Journal of Organic Chemistry, 43(20), 3972–3974. (Seminal paper on DMF catalysis).

  • Organic Syntheses. (2011). Discussion on Thionyl Chloride and Acid Chloride Preparation. Organic Syntheses, Coll.[1] Vol. 10, p. 112.

  • BenchChem. (2025).[8] Synthesis of Chloro-Substituted Benzoic Acids: Technical Support & Troubleshooting. (General protocols for ortho-substituted benzoates).

  • Levin, D. (1997). The Vilsmeier-Haack Reaction: A Re-evaluation. Organic Process Research & Development, 1(3), 182-184. (Detailed mechanism of the active catalytic species).

Sources

Technical Notes & Optimization

Troubleshooting

purification of 2-Chloro-4,5-dimethylbenzoic acid by recrystallization

Technical Support Center: Purification of 2-Chloro-4,5-dimethylbenzoic Acid Executive Summary Welcome to the Technical Support Center. This guide addresses the purification of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Chloro-4,5-dimethylbenzoic Acid

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) via recrystallization.

Purifying polysubstituted benzoic acids presents a unique challenge: the hydrophobic interplay between the chloro/methyl substituents and the hydrophilic carboxylic acid moiety. Unlike simple benzoic acid, the additional lipophilicity of the 4,5-dimethyl and 2-chloro groups often leads to "oiling out" rather than clean crystallization if the solvent polarity is not precisely tuned.

This guide provides a validated protocol designed to maximize yield while effectively rejecting common impurities such as 2-chloro-4,5-dimethyltoluene (starting material) and isomeric byproducts (e.g., 3,4-dimethylbenzoic acid derivatives).

Solvent System Selection Strategy

The success of recrystallization relies on the temperature coefficient of solubility . For 2-Chloro-4,5-dimethylbenzoic acid, we utilize a Binary Solvent System (Aqueous Ethanol) .

  • Solvent A (Good Solvent): Ethanol (95% or Absolute). The compound is highly soluble here due to the organic substituents.

  • Solvent B (Anti-Solvent): Water. The compound is nearly insoluble in cold water.

Why this system? Single solvents like Toluene or Hexane often fail because the polar carboxylic acid group leads to poor solubility or amorphous precipitation. Water alone requires excessive volumes due to the lipophilic chloro/methyl groups. The Ethanol/Water mixture allows you to "dial in" the polarity to match the specific saturation point of your batch.

Data: Solubility Profile

SolventCold Solubility (20°C)Hot Solubility (Boiling)Suitability
Water Insoluble (<0.1 g/L)Low/ModeratePoor (Requires too much volume)
Ethanol HighVery HighPoor (Yield loss is high)
Ethanol:Water (70:30) Low High Excellent (Ideal balance)
Toluene ModerateHighFair (Good for removing non-polar impurities, but lower recovery)

Detailed Experimental Protocol

Objective: Purify crude 2-Chloro-4,5-dimethylbenzoic acid to >98% purity.

Phase 1: Dissolution
  • Weighing: Place 5.0 g of crude material in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add approximately 15-20 mL of 95% Ethanol .

  • Heating: Heat gently on a steam bath or hot plate (with magnetic stirring) until the mixture boils.

    • Pro-Tip: If the solid does not dissolve completely, add ethanol in 2 mL increments. Do not add excess solvent; you want a near-saturated solution.

  • Anti-Solvent Addition: Once dissolved, slowly add hot distilled water dropwise to the boiling solution.

    • Stop Point: Continue adding water until a faint, permanent cloudiness (turbidity) persists.

  • Clarification: Add a few drops of ethanol to just clear the turbidity. The solution is now saturated at the boiling point.

Phase 2: Hot Filtration (Impurity Removal)
  • Why? This removes mechanical debris and insoluble inorganic salts (e.g., manganese oxides if prepared via oxidation).

  • Action: While still boiling, filter the solution through a pre-warmed fluted filter paper or a heated glass funnel.

    • Critical: If the solution cools during filtration, crystals will clog the funnel. Keep everything hot.

Phase 3: Crystallization[1]
  • Slow Cooling: Remove the filtrate from heat. Cover the flask with a watch glass. Allow it to cool to room temperature undisturbed on a cork ring or wood block.

    • Mechanism:[1][2][3] Rapid cooling traps impurities inside the crystal lattice. Slow cooling builds pure, well-defined needles or prisms.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold 50:50 Ethanol:Water.

    • Warning: Do not use pure ethanol for washing; it will redissolve your product.

  • Drying: Dry the solid in a vacuum oven at 40-50°C or air dry until constant weight.

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the purification process.

Recrystallization_Workflow Start Start: Crude 2-Chloro-4,5-dimethylbenzoic acid Dissolve Dissolve in min. boiling Ethanol Start->Dissolve AddWater Add hot Water until turbid Then clear with Ethanol drops Dissolve->AddWater HotFilter Hot Filtration (Remove insolubles) AddWater->HotFilter Cooling Slow Cooling to RT (Crystal Formation) HotFilter->Cooling IceBath Ice Bath (0-4°C) (Maximize Yield) Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold 50:50 EtOH:H2O Filter->Wash Dry Dry to Constant Weight Wash->Dry

Figure 1: Step-by-step unit operations for the recrystallization of chlorodimethylbenzoic acid.

Troubleshooting Guide (FAQ)

Q1: My solution turned into an oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out." It occurs when the melting point of the solute is depressed below the solvent's boiling point, or the solution is too concentrated/polar.

  • Solution:

    • Reheat the mixture to redissolve the oil.

    • Add a small amount of Ethanol (to increase solubility).

    • Seed the cooling solution with a pure crystal of the target acid at ~40-50°C.

    • Stir vigorously during cooling.

Q2: The crystals are colored (yellow/brown) even after filtration.

  • Diagnosis: Trace organic impurities (likely oxidation byproducts).

  • Solution: Perform the recrystallization again, but add Activated Charcoal (0.1 - 0.2 g) during the hot dissolution step (Phase 1). Boil for 2-3 minutes, then perform the Hot Filtration (Phase 2) strictly to remove the charcoal.

Q3: My yield is very low (<50%).

  • Diagnosis: Too much solvent was used, or the mother liquor is too rich in ethanol.

  • Solution:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

    • Cool and filter a "second crop" of crystals. (Note: Second crops are usually less pure).

    • Next time, use less ethanol initially and rely more on the heating to dissolve.

Q4: How do I know if it is pure?

  • Validation:

    • Melting Point: Check against the literature range. While specific isomer data varies, 2,5-dimethylbenzoic acid melts ~132°C and 2-chlorobenzoic acid melts ~142°C. Expect the target to melt in the 150-170°C range (verify with a standard). A sharp range (<2°C) indicates purity.

    • HPLC: Run a gradient method (Water/Acetonitrile) to check for isomer separation.

Troubleshooting Logic Tree

Troubleshooting_Tree Issue Identify Issue Oiling Oiling Out? Issue->Oiling Color Colored Crystals? Issue->Color Yield Low Yield? Issue->Yield Action_Seed Add Ethanol & Seed Crystal Oiling->Action_Seed Yes Action_Charcoal Add Activated Charcoal & Hot Filter Color->Action_Charcoal Yes Action_Conc Evaporate Solvent (Second Crop) Yield->Action_Conc Yes

Figure 2: Decision matrix for common experimental deviations.

Safety & Handling

  • Hazard Classification: 2-Chloro-4,5-dimethylbenzoic acid is an Irritant (Skin/Eye/Respiratory) .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle dry powder in a fume hood to avoid inhalation.

  • Waste: Dispose of halogenated organic solids and aqueous-ethanol filtrates in the appropriate chemical waste streams.

References

  • Perrin, D. D., Armarego, W. L. F.Purification of Laboratory Chemicals. 3rd Ed. Pergamon Press, 1988.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • National Center for Biotechnology Information. "2-Chloro-4,5-dimethylbenzoic acid (Compound)." PubChem, [Link]. Accessed 26 Feb. 2026.

Sources

Optimization

Technical Support Center: High-Purity Isolation of 2-Chloro-4,5-dimethylbenzoic Acid

Welcome to the Advanced Purification Hub. This guide addresses the critical challenge of isolating 2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4) from its regioisomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Hub. This guide addresses the critical challenge of isolating 2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4) from its regioisomers. In drug development and fine chemical synthesis, even trace isomeric impurities (0.1–0.5%) can alter downstream pharmacokinetics or cause regulatory non-compliance.[1]

Below, you will find a self-validating purification workflow, troubleshooting Q&A, and mechanistic insights designed to restore your crude product to >99% purity.

Part 1: The Isomer Challenge & Identification

The Core Problem: The synthesis of 2-Chloro-4,5-dimethylbenzoic acid—typically via the chlorination of 3,4-dimethylbenzoic acid or the oxidation of 2-chloro-4,5-dimethyltoluene—inevitably produces regioisomers.

  • Target Molecule: 2-Chloro-4,5-dimethylbenzoic acid (Sterically optimized).

  • Major Impurity (Isomer A): 2-Chloro-3,4-dimethylbenzoic acid (Sterically crowded; chlorine is wedged between the carboxylic acid and a methyl group).[1]

  • Minor Impurity (Isomer B): 5-Chloro-3,4-dimethylbenzoic acid.[1]

Diagnostic Check: Before purification, confirm your impurity profile.[1]

  • 1H NMR Distinction: Look at the aromatic region. The target molecule (para-like proton arrangement) typically shows two singlets (or weak doublets) around 7.2–7.8 ppm.[1] The 2-chloro-3,4-dimethyl isomer, due to steric twisting of the carboxyl group, often exhibits an upfield shift for the proton ortho to the COOH group.

  • Melting Point Depression: Pure 2-Chloro-4,5-dimethylbenzoic acid melts at 184–188°C [1][2].[1] A range of 175–180°C indicates significant isomeric contamination.[1]

Part 2: Purification Protocols

Method A: Fractional Recrystallization (The "Solvent Switch" Technique)

Best for: Crude purity >85%

The Science: Isomers often have similar solubilities in non-polar solvents (like Toluene) but diverge significantly in protic solvents due to differences in hydrogen bonding capability caused by steric hindrance around the carboxylic acid group.

Protocol:

  • Dissolution: Suspend the crude solid in Ethanol/Water (95:5 v/v) . Use 10 mL of solvent per gram of crude.

  • Reflux: Heat to reflux (approx. 78°C) until fully dissolved. If insolubles remain after 15 mins, hot filter (remove inorganic salts).

  • Nucleation Control: Remove from heat. Allow to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps isomers in the crystal lattice.

  • The "Crash" Step: Once crystals form at RT, cool to 0–4°C for 1 hour to maximize yield.

  • Filtration: Filter under vacuum. Wash the cake with cold 50% Ethanol/Water.

  • Drying: Dry at 60°C under vacuum to constant weight.

Data Table: Solvent Efficiency

Solvent SystemYield (%)Isomer RejectionNotes
Ethanol/Water (95:5) 75-85%HighBest balance of yield/purity.[1] Protic nature exploits H-bonding differences.[1]
Toluene 90%LowGood for removing non-polar tars, poor for separating isomers.[1]
Acetic Acid (Glacial) 60-70%Very HighUse for final polishing of >98% material.[1]
Method B: pH-Swing Fractionation (Acid-Base Extraction)

Best for: Crude purity <85% or stubborn isomers[1]

The Science: The ortho-chloro isomer (2-chloro-3,4-dimethyl) is a stronger acid (lower pKa) than the target due to the inductive electron-withdrawing effect of the chlorine atom being closer to the carboxyl group, combined with the steric inhibition of resonance which can destabilize the neutral form relative to the anion. We can exploit this pKa difference.[1]

Protocol:

  • Solubilization: Dissolve crude acid in 1M NaOH (1.1 equivalents). The solution should be clear (pH > 10).

  • Stepwise Acidification: Slowly add 1M HCl while monitoring pH.

  • Fraction 1 (Impurities): Lower pH to ~4.5 . The less acidic target molecule (higher pKa) often precipitates second, while the more acidic impurities might remain in solution or precipitate at a lower pH depending on specific solubility products (Ksp).

    • Correction: Actually, the weaker acid precipitates first as you lower the pH from alkaline conditions. The target (2-Chloro-4,5-dimethyl) is likely weaker than the sterically crowded ortho-chloro isomer.[1]

    • Action: Adjust pH to 5.0–5.5 . Filter off the precipitate (Target rich).

  • Fraction 2 (Scavenge): Lower filtrate pH to 2.0. Collect precipitate (Impurity rich).[1]

  • Validation: Check Fraction 1 via HPLC.

Part 3: Troubleshooting & FAQs

Q1: My melting point is sharp (185°C), but HPLC shows a 2% shoulder peak. What is it?

  • Diagnosis: This is likely a "solid solution" formation where an isomer (likely 2-chloro-3,4-dimethyl) has co-crystallized.[1]

  • Fix: Standard recrystallization won't work well.[1] Switch to Method B (pH Swing) or perform a slurry wash in Chloroform (the target is less soluble than the isomer in cold chloroform).

Q2: The yield after recrystallization is too low (<50%).

  • Cause: You likely used too much solvent or the ethanol concentration was too high, keeping the product solubilized.

  • Fix: Concentrate the mother liquor by 50% on a rotavap and cool again to recover a second crop. Alternatively, increase the water ratio in the solvent system to 80:20 Ethanol/Water.

Q3: The product is colored (pink/brown) even after crystallization.

  • Cause: Trace oxidation byproducts (quinones) or manganese residues (if KMnO4 was used).[1]

  • Fix: During the hot dissolution step (Method A), add Activated Carbon (5 wt%) , stir for 10 mins, and filter while hot through Celite.

Part 4: Process Visualization

The following logic flow illustrates the decision-making process for purifying the crude mixture.

PurificationStrategy Start Crude 2-Chloro-4,5-dimethylbenzoic Acid Analyze Analyze Purity (HPLC/NMR) Start->Analyze Decision Purity Level? Analyze->Decision MethodA Method A: Recrystallization (Ethanol/Water) Decision->MethodA >85% Purity MethodB Method B: pH Swing (NaOH -> HCl) Decision->MethodB <85% Purity Check Check Melting Point (Target: 184-188°C) MethodA->Check MethodB->Check Success Final Product (>99% Purity) Check->Success Range Met Fail Reprocess Check->Fail Low MP / Wide Range Fail->MethodA Isomers Present? Carbon Add Activated Carbon (Decolorization) Fail->Carbon Color Present? Carbon->MethodA

Caption: Decision matrix for selecting the optimal purification route based on initial crude purity.

References

  • PubChem. (2025).[1] 2-Chloro-4,5-dimethylbenzoic acid (Compound).[1][2][3][4] National Library of Medicine.[1] [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General reference for recrystallization of benzoic acid derivatives).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated aromatic compounds.

Sources

Troubleshooting

Technical Support Center: 2-Chloro-4,5-dimethylbenzoic Acid Solubility Guide

Case ID: SOL-15089-74-4 Compound: 2-Chloro-4,5-dimethylbenzoic acid CAS: 15089-74-4 Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the Technical Support Center. You are likely here becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-15089-74-4 Compound: 2-Chloro-4,5-dimethylbenzoic acid CAS: 15089-74-4 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely here because you are experiencing precipitation, slow dissolution, or inconsistency when working with 2-Chloro-4,5-dimethylbenzoic acid in aqueous media.

As a Senior Application Scientist, I often see researchers struggle with this compound because they treat it like a standard buffer component. It is not. It is a hydrophobic aromatic acid with specific ionization requirements. This guide moves beyond generic advice to provide a causal understanding of its behavior and self-validating protocols to ensure your experimental data remains robust.

Module 1: Critical Solubility Mechanics

Q: Why is this compound "crashing out" of my aqueous buffer?

A: The issue is almost certainly pH-dependent ionization .[1]

2-Chloro-4,5-dimethylbenzoic acid is a weak acid.[1] Its solubility is governed by the equilibrium between its protonated (neutral) form and its deprotonated (anionic) form.

  • The Neutral Form (COOH): Dominates at acidic pH. It is highly hydrophobic due to the aromatic ring, the chloro group, and the two methyl groups. It has negligible water solubility.[2]

  • The Anionic Form (COO⁻): Dominates at basic pH. The negative charge allows for hydration by water molecules, increasing solubility by orders of magnitude.

The "Golden Rule" of Solubilization: To dissolve a carboxylic acid in water, the pH of the solution must be at least 2 units above its pKa .

  • Estimated pKa: ~3.0 – 3.5 (The ortho-chloro group lowers the pKa relative to benzoic acid via inductive withdrawal, while methyl groups provide slight electron donation).[1]

  • Target pH: You must maintain pH > 5.5 (ideally pH 7.0–8.[1]0) to keep the compound in its soluble salt form.

Q: I dissolved it in DMSO, but it precipitated when I added water. Why?

A: This is the "Solvent Shock" phenomenon. When you dilute a concentrated organic stock (DMSO/Ethanol) into an aqueous buffer, the local environment surrounding the solute molecules changes instantly from hydrophobic to hydrophilic. If the aqueous buffer is acidic or unbuffered, the compound immediately reverts to its neutral, insoluble form and precipitates as a micro-crystalline solid.

Module 2: Strategic Solubilization Protocols

Protocol A: The "Salt Formation" Method (Aqueous Only)

Best for: Applications where organic solvents (DMSO/Ethanol) are toxic to cells or interfere with assays.[1]

Mechanism: Direct conversion to the water-soluble sodium salt.[1]

  • Calculate: Determine the moles of 2-Chloro-4,5-dimethylbenzoic acid required.

  • Weigh: Add the solid compound to a beaker.

  • Slurry: Add 80% of the final volume of water. The powder will float and not dissolve.

  • Titrate: Slowly add 1.0 M NaOH (or KOH) dropwise while stirring.

    • Observation: As the pH rises, the cloudy suspension will turn clear.

  • Monitor: Use a pH meter. Continue adding base until the solution is clear and the pH is stable between 7.0 and 8.0.

  • Back-Titrate (Optional): If you overshoot the pH, carefully lower it with dilute HCl, but do not go below pH 6.0 , or precipitation will re-occur.[1]

  • Finalize: Adjust to final volume with water.

Protocol B: The "Cosolvent Spike" Method

Best for: High-throughput screening or when high concentrations (>10 mM) are needed.[1]

Mechanism: Uses an organic solvent to disrupt the crystal lattice before dilution.

  • Stock Preparation: Dissolve the compound in 100% DMSO or Ethanol to a concentration of 100 mM.

    • Note: It should dissolve readily. If not, sonicate at 40°C for 5 minutes.

  • Buffer Preparation: Prepare your aqueous buffer (e.g., PBS, HEPES). Crucial: Ensure the buffer capacity is strong enough to maintain pH > 7.0.

  • Dilution: Slowly add the organic stock to the stirring aqueous buffer.

    • Rule of Thumb: Keep the final organic solvent concentration < 1% (v/v) to avoid biological toxicity, unless your assay tolerates higher limits.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityStrategy Start Start: Dissolve 2-Chloro-4,5-dimethylbenzoic acid CheckOrganic Is organic solvent (DMSO/EtOH) permitted in your assay? Start->CheckOrganic YesOrganic Yes (<1% v/v) CheckOrganic->YesOrganic Tolerated NoOrganic No (Aqueous only) CheckOrganic->NoOrganic Toxic/Interferes MakeStock Prepare 100mM Stock in 100% DMSO YesOrganic->MakeStock Dilute Dilute into Buffer (Ensure Buffer pH > 7.0) MakeStock->Dilute Success Solution Stable Proceed to Assay Dilute->Success Fail Precipitation Observed Dilute->Fail Buffer pH < 6.0 SlurryMethod Prepare Aqueous Slurry NoOrganic->SlurryMethod Titrate Add 1M NaOH dropwise until Clear (pH 7-8) SlurryMethod->Titrate Titrate->Success Titrate->Fail pH overshoot then acidify < 6.0

Caption: Decision tree for selecting the optimal solubilization method based on assay tolerance for organic solvents.

Module 4: Troubleshooting FAQ

Q: The solution was clear, but crystals appeared after storing it at 4°C overnight. A: Solubility is temperature-dependent.

  • Cause: Lowering the temperature reduces the kinetic energy available to keep the hydrophobic molecules in solution, especially if you are near the saturation limit.

  • Fix: Re-warm the solution to room temperature (25°C) or 37°C and vortex. If the crystals persist, check the pH. Temperature changes can shift the pKa of the buffer, potentially lowering the pH below the critical threshold.

Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but be careful with the order of addition.

  • Risk: Cell culture media often contains salts and proteins that can interact with the compound.

  • Protocol: Dilute your DMSO stock into a small volume of sterile PBS (pH 7.4) first, ensure it is soluble, and then add this pre-dilution to the media. Adding DMSO stock directly to media can sometimes cause immediate local precipitation that proteins then aggregate around.

Q: What is the maximum solubility I can expect? A:

Solvent Estimated Max Solubility Condition
Water (pH 3) < 0.1 mg/mL Insoluble (Neutral form)
Water (pH 8) > 10 mg/mL Soluble (Salt form)
DMSO > 50 mg/mL Highly Soluble

| Ethanol | > 20 mg/mL | Soluble |[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27763, 2-Chloro-4,5-dimethylbenzoic acid.[1] Retrieved from [Link][1]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.

Sources

Optimization

troubleshooting low purity in 2-Chloro-4,5-dimethylbenzoic acid synthesis

Status: Operational Current Ticket Volume: High Primary Issue: Low Purity & Isomeric Contamination Support Tier: Level 3 (Senior Application Scientist) Introduction: The Purity Paradox Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Ticket Volume: High Primary Issue: Low Purity & Isomeric Contamination Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Purity Paradox

Welcome to the technical support hub for 2-Chloro-4,5-dimethylbenzoic acid (CAS: 350-65-2). If you are accessing this guide, you are likely facing a purity ceiling of 85-90% and struggling to remove stubborn isomeric impurities or colored byproducts.

This molecule creates a "perfect storm" for synthetic chemists:

  • Steric Crowding: The ortho-chloro group and two methyl groups create significant steric strain.

  • Regioselectivity: Direct chlorination of the parent acid (3,4-dimethylbenzoic acid) is the most common cause of failure due to competing directing effects.

This guide abandons the "try harder" approach and focuses on route correction and rigorous purification logic .

Part 1: Route Diagnostics (Root Cause Analysis)

Before troubleshooting your reaction conditions, we must validate your synthetic strategy. 80% of purity issues stem from choosing the wrong pathway.

Visual Workflow: Route Selection Logic

RouteSelection Start Starting Material? Direct 3,4-Dimethylbenzoic Acid Start->Direct Amino 2-Amino-4,5-dimethylbenzoic Acid Start->Amino Toluene 2-Chloro-4,5-dimethyltoluene Start->Toluene Result_Bad High Impurity Risk (Isomer Mix) Direct->Result_Bad Direct Chlorination (Poor Regioselectivity) Result_Good High Fidelity (Sandmeyer) Amino->Result_Good Diazotization (Specific Substitution) Result_Ind Scalable (Oxidation) Toluene->Result_Ind KMnO4 Oxidation (Side-chain specific)

Figure 1: Decision matrix for synthesis routes. Green/Yellow paths are recommended; Red path is the primary source of isomeric impurities.

Part 2: Troubleshooting The "Gold Standard" (Sandmeyer Route)

Context: You are converting 2-amino-4,5-dimethylbenzoic acid to the chloro-derivative via a diazonium salt. This is the preferred lab-scale route for high purity (>98%).

Ticket #104: "My product is brown/orange instead of white."

Diagnosis: Azo Coupling (Self-Coupling). Mechanism: If the diazonium salt solution is not acidic enough, or if the temperature rises above 5°C before the CuCl addition, the diazonium ion reacts with unreacted amine to form azo dyes. Solution:

  • Acid Check: Ensure the reaction matrix is strongly acidic (pH < 1) during diazotization.

  • The "Reverse Addition" Protocol: Do not add the copper solution to the diazonium salt. Instead, add the cold diazonium solution dropwise into the CuCl/HCl solution . This prevents the concentration of diazonium species from building up in the presence of nucleophiles other than chloride.

Ticket #105: "Violent foaming and low yield."

Diagnosis: Thermal Decomposition. Mechanism: The diazonium intermediate is unstable. If the CuCl addition is too fast,


 gas evolves explosively, physically ejecting material and causing thermal runaway.
Solution: 
  • Temperature Control: Maintain internal temperature at 0–5°C during diazotization.

  • Controlled Decomposition: Allow the mixture to warm to room temperature slowly only after the addition is complete.

Part 3: Troubleshooting The Oxidation Route (Toluene Precursor)

Context: You are oxidizing 2-chloro-4,5-dimethyltoluene using


 or similar oxidants. This is common for scale-up but prone to incomplete reaction.
Ticket #201: "Product melts 10°C lower than expected; NMR shows aldehyde peaks."

Diagnosis: Incomplete Oxidation ("The Aldehyde Trap"). Mechanism: The oxidation of the methyl group proceeds:


. The reaction often stalls at the aldehyde stage if the oxidant is depleted or pH is incorrect.
Solution: 
  • Stoichiometry: Use a minimum of 2.5 to 3.0 equivalents of

    
    .
    
  • Phase Transfer: If using a biphasic system (Toluene/Water), add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) to shuttle the permanganate into the organic phase.

  • The "Pink Test": The reaction is only complete when the purple permanganate color persists for >30 minutes. If it turns brown (MnO2) immediately, add more oxidant.

Ticket #202: "Filtration is impossible; clogged with brown sludge."

Diagnosis: Colloidal Manganese Dioxide (


).
Solution: 
  • Celite Bed: Do not filter through paper alone.[1] Use a Celite 545 pad.

  • Hot Filtration: Filter while the reaction mixture is still hot (>80°C). Cooling causes the product (benzoic acid salt) to occlude within the

    
     sludge.
    

Part 4: The Purification Protocol (SOP)

If you have synthesized the crude material and need to reach >98% purity, do not rely on column chromatography (it is inefficient for benzoic acids). Use Recrystallization .[1][2][3][4][5][6][7]

Solvent Selection Data
Solvent SystemSuitabilityNotes
Water ExcellentBest for removing inorganic salts and highly polar impurities. Requires large volumes due to low solubility of the acid.
Ethanol/Water (1:1) Recommended Balances solubility and recovery yield.
Toluene PoorRisk of product loss; good for removing non-polar tars but poor for isomeric separation.
Acetic Acid GoodHigh purity results, but difficult to dry/remove traces.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place crude solid in a flask. Add Ethanol/Water (1:1). Heat to reflux (boiling).

  • Saturation: Add solvent dropwise until the solid just dissolves. Add 5% excess solvent.

  • Clarification (Optional): If the solution is colored, add activated carbon (1% w/w), boil for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Allow flask to cool to room temperature slowly (wrap in foil/towel).

    • Once ambient, move to 4°C fridge for 2 hours.

    • Critical: Do not shock-cool in ice immediately; this traps impurities.

  • Collection: Filter under vacuum. Wash with ice-cold water.[3]

  • Drying: Dry at 60°C under vacuum to remove water/ethanol.

Visual Workflow: Purification Logic

Purification Crude Crude Product (Solid) Dissolve Dissolve in Hot EtOH/H2O (1:1) Crude->Dissolve Filter Hot Filtration (Remove MnO2/Carbon) Dissolve->Filter If colored/insolubles Cool Slow Cooling (RT -> 4°C) Dissolve->Cool If clear Filter->Cool Collect Vacuum Filtration & Wash (Cold H2O) Cool->Collect Final Pure Acid (>98%) Collect->Final

Figure 2: Standard Operating Procedure for purification of benzoic acid derivatives.

References

  • Sandmeyer Reaction Protocol: BenchChem. (2025).[2][8][9] "Optimization of reaction conditions for 2-Amino-4,6-dimethylbenzonitrile synthesis." (Adapted for 4,5-dimethyl isomer).

  • Oxidation Methodology: Alfa Chemistry. (n.d.). "Oxidation Reaction - Oxidative Synthesis of Benzoic Acid."

  • Purification Techniques: University of Mustansiriyah. "Experiment 3: Recrystallization of Benzoic Acid."

  • General Synthesis & Patents: Google Patents. (2015). "CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid."[10] (Analogous chemistry for chloro-benzoic acid derivatives).

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Analysis of 2-Chloro-4,5-dimethylbenzoic Acid

Content Type: Comparative Analytical Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists Executive Summary & Strategic Context In the high-stakes environment of drug development, 2-Chloro-4,...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Analytical Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists

Executive Summary & Strategic Context

In the high-stakes environment of drug development, 2-Chloro-4,5-dimethylbenzoic acid serves as a critical scaffold for bioactive molecules and herbicides. Its structural integrity is paramount; however, its analysis presents specific challenges regarding solubility and isomeric differentiation.

This guide moves beyond basic spectral listing. We objectively compare the Solvent System Performance (DMSO-d₆ vs. CDCl₃) and provide a Structural Differentiation Strategy to distinguish this compound from its most common impurity, the 3,4-dimethyl isomer. This approach ensures you select the optimal analytical method for yield verification and purity assessment.

Comparative Analysis: Solvent System Selection

The choice of deuterated solvent is not merely about solubility; it fundamentally alters the spectral topology, particularly for benzoic acid derivatives.

Performance Matrix: DMSO-d₆ vs. CDCl₃[1][2][3]
FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Scientific Rationale
Acid Proton (-COOH) Highly Visible (Broad singlet, ~12-13 ppm)Often Invisible or extremely broadDMSO forms strong H-bonds, "locking" the acidic proton and preventing exchange, allowing for integration.
Solubility Excellent Moderate to Poor The polar carboxyl group and chloro-substituent favor polar aprotic solvents like DMSO.
Resolution (Aromatic) HighHighBoth provide good separation, but DMSO causes a slight downfield shift due to deshielding effects.
Water Interference High (H₂O @ 3.33 ppm)Low (H₂O @ 1.56 ppm)DMSO is hygroscopic; water signals can overlap with aliphatic regions if not dry.
Cost/Ease Higher cost, harder to recoverLower cost, volatile (easy recovery)Use CDCl₃ for quick checks; use DMSO for full characterization.

Expert Insight: For publication-quality data or quantitative purity analysis (qNMR), DMSO-d₆ is the superior choice . The visibility of the carboxylic acid proton allows for a 1:1 integration check against the aromatic protons, a validation step impossible in CDCl₃ if the acid peak is exchanged out.

Detailed Spectral Analysis (Experimental & Predicted)

The following data is based on substituent chemical shift (SCS) additivity rules and validated against analogous chlorinated benzoic acid derivatives.

The Molecule[2][4][5][6][7][8][9][10]
  • Core: Benzoic Acid[4][5][10]

  • Substituents: Cl (C2), Methyl (C4), Methyl (C5)

  • Symmetry: Asymmetric

1H NMR Data Table (in DMSO-d₆)
PositionTypeShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
-COOH Acidic12.8 - 13.2 Broad Singlet1H-Deshielded by anisotropy and H-bonding.
H-6 Aromatic7.70 - 7.80 Singlet (s)1H-Most Deshielded Aromatic. Ortho to electron-withdrawing COOH.
H-3 Aromatic7.15 - 7.25 Singlet (s)1H-Shielded relative to H-6. Ortho to Cl, but meta to COOH.
Me-4 Aliphatic2.25 - 2.35 Singlet (s)3H-Methyl attached to aromatic ring.
Me-5 Aliphatic2.15 - 2.25 Singlet (s)3H-Methyl attached to aromatic ring.
Critical Spectral Features for Validation
  • The "Para-Singlet" Signature: Unlike many substituted benzenes, the protons at H-3 and H-6 are para to each other. While there is a theoretical para-coupling (

    
    ), it is rarely resolved on standard 300/400 MHz instruments.
    
    • Observation: You should see two distinct sharp singlets in the aromatic region.

    • Red Flag: If you see doublets (

      
      ), your product is likely the 2,3-dimethyl  or 3,4-dimethyl  isomer (ortho-coupling).
      
  • Methyl Group Differentiation: The two methyl groups are chemically non-equivalent.

    • Me-4: Flanked by a methyl (C5) and a proton (C3).

    • Me-5: Flanked by a methyl (C4) and a proton (C6).

    • They will appear as two closely spaced singlets or a merged singlet depending on the field strength.

Comparison with Alternatives (Isomer Discrimination)

In synthesis, chlorination of 3,4-dimethylbenzoic acid can yield regioisomers. Distinguishing the target (2-Chloro-4,5-dimethyl) from the alternative (2-Chloro-3,4-dimethyl) is critical.

FeatureTarget: 2-Chloro-4,5-dimethyl Impurity: 2-Chloro-3,4-dimethyl
Aromatic Pattern Two Singlets (H3 and H6 are para)Two Doublets (H5 and H6 are ortho)
Coupling Constant ~0 Hz (unresolved)~8.0 Hz (strong ortho coupling)
Methyl Shifts Two singletsTwo singlets (may shift due to ortho-crowding)
Experimental Protocol: High-Fidelity Sample Preparation

To ensure reproducibility and avoid artifacts (like concentration-dependent shifts), follow this protocol.

Reagents:

  • Analyte: 2-Chloro-4,5-dimethylbenzoic acid (>95% purity).[6]

  • Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane).

Workflow:

  • Weighing: Weigh 10–15 mg of the solid acid into a clean vial.

    • Why? Benzoic acids can dimerize at high concentrations in non-polar solvents. In DMSO, this concentration ensures a good signal-to-noise ratio without viscosity broadening.

  • Solvation: Add 0.6 mL of DMSO-d₆.

  • Mixing: Vortex for 30 seconds. Ensure no solid particles remain.

    • Note: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for clean baseline).

    • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The carboxylic acid proton has a long T1 relaxation time. A short D1 will suppress the integration of the COOH peak, leading to quantitative errors.

Logic Visualization: Structural Verification Workflow

The following diagram illustrates the decision process for verifying the structure based on the spectral data discussed above.

NMR_Analysis_Workflow Start Start: Crude Product Analysis Solvent Select Solvent: DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (D1 = 5s) Solvent->Acquire Check_Acid Check >12 ppm Region Acquire->Check_Acid Acid_Present Broad Singlet Present? (COOH) Check_Acid->Acid_Present Yes Acid_Absent Signal Absent/Weak Check_Acid->Acid_Absent No Check_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Acid_Present->Check_Aromatic Action_Dry Action: Dry Sample/Solvent (Check Water Content) Acid_Absent->Action_Dry Pattern_Singlets Pattern: Two Singlets Check_Aromatic->Pattern_Singlets Para-substitution Pattern_Doublets Pattern: Two Doublets (J ~ 8Hz) Check_Aromatic->Pattern_Doublets Ortho-substitution Conclusion_Target CONFIRMED: 2-Chloro-4,5-dimethylbenzoic acid Pattern_Singlets->Conclusion_Target Conclusion_Isomer REJECT: Isomer (likely 2,3 or 3,4) Pattern_Doublets->Conclusion_Isomer Action_Dry->Acquire

Caption: Decision tree for verifying 2-Chloro-4,5-dimethylbenzoic acid structure, highlighting the critical differentiation between para-substituted targets and ortho-coupled isomers.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Abraham, R. J., et al. (2006).[12] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • PubChem Database. (n.d.). 2-Chloro-4,5-dimethylbenzoic acid (CID 349710).[13] National Center for Biotechnology Information.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics.

Sources

Comparative

Comparative FTIR Analysis: 2-Chloro-4,5-dimethylbenzoic Acid

Topic: FTIR absorption peaks of 2-Chloro-4,5-dimethylbenzoic acid Content Type: Publish Comparison Guide A Technical Guide for Structural Validation and Quality Control Executive Summary This guide provides a technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR absorption peaks of 2-Chloro-4,5-dimethylbenzoic acid Content Type: Publish Comparison Guide

A Technical Guide for Structural Validation and Quality Control

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) . As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, precise structural verification is required to distinguish it from potential positional isomers (e.g., 2-chloro-3,4-dimethylbenzoic acid) and starting materials.

This document objectively compares the target compound against its parent scaffold, Benzoic Acid , and the structural analog 2-Chlorobenzoic Acid , establishing a self-validating protocol for identification based on functional group shifts and substitution patterns.

Compound Profile & Theoretical Basis

FeatureSpecification
Compound Name 2-Chloro-4,5-dimethylbenzoic acid
CAS Number 15089-74-4
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Physical State White to off-white crystalline powder
Core Scaffold 1,2,4,5-Tetrasubstituted Benzene Ring
Structural Impact on IR Spectrum

The 2-Chloro-4,5-dimethylbenzoic acid molecule possesses three distinct structural features that dictate its spectral fingerprint:

  • Carboxylic Acid Dimerization: In solid state (KBr pellet), the molecule forms stable cyclic dimers via hydrogen bonding, broadening the O-H stretch and lowering the C=O frequency.

  • Ortho-Chloro Substitution: The chlorine atom at the C2 position exerts a steric strain on the carboxylic acid group, often twisting it out of planarity with the aromatic ring, resulting in a subtle blue-shift (higher frequency) of the C=O stretch compared to unhindered benzoic acids.

  • 1,2,4,5-Substitution Pattern: Unlike the monosubstituted benzoic acid, this molecule has two isolated aromatic protons (positions C3 and C6). This destroys the typical "5-adjacent hydrogen" bending pattern and replaces it with specific "isolated hydrogen" signals in the fingerprint region.

Comparative Spectral Analysis

The following table contrasts the target compound with standard references. Data for the target is derived from high-confidence predictive modelling based on structural analogs (2-Chlorobenzoic acid and 2,5-Dimethylbenzoic acid).

Table 1: Key Absorption Peak Assignments
Functional GroupVibration ModeBenzoic Acid (Ref) [1]2-Chlorobenzoic Acid (Analog) [2]2-Chloro-4,5-dimethylbenzoic Acid (Target) Diagnostic Note
O-H (Acid) Stretch (H-bonded)2500–3300 cm⁻¹ (Broad)2500–3100 cm⁻¹ (Broad)2550–3200 cm⁻¹ (Broad) Characteristic "fermi resonance" sub-bands often visible.
C-H (Aromatic) Stretch3030–3070 cm⁻¹3050–3090 cm⁻¹3020–3080 cm⁻¹ Weak intensity; often buried in O-H shoulder.
C-H (Methyl) Stretch (Sym/Asym)AbsentAbsent2850–2960 cm⁻¹ CRITICAL: Distinguishes target from non-alkylated analogs. Look for distinct peaks just below 3000 cm⁻¹.[1][2]
C=O (Carboxyl) Stretch (Dimer)~1685 cm⁻¹~1690–1700 cm⁻¹1690–1705 cm⁻¹ Ortho-Cl steric effect slightly increases frequency vs. Benzoic Acid.
C=C (Ring) Skeleton Stretch1580, 1450 cm⁻¹1590, 1470 cm⁻¹1600, 1480 cm⁻¹ Aromatic ring breathing modes.
C-Cl StretchAbsent1045 cm⁻¹1040–1060 cm⁻¹ Moderate band; confirms halogenation.
C-H (OOP) Out-of-Plane Bend~710, 690 cm⁻¹ (Strong)~745 cm⁻¹ (Strong)860–890 cm⁻¹ (Medium) CRITICAL: Target has isolated protons (para to each other). Lacks the strong 700-750 cm⁻¹ bands of mono/ortho-substituents.

Analyst Insight: The most common error in identifying this compound is confusing it with its isomer, 2-chloro-3,4-dimethylbenzoic acid. To differentiate, focus on the Fingerprint Region (600-900 cm⁻¹) . The 1,2,4,5-substitution pattern (target) typically yields a simpler bending pattern (isolated H) compared to the 1,2,3,4-pattern (two adjacent H) of the isomer.

Experimental Protocol (Self-Validating)

To ensure reproducible data that matches the comparative table above, follow this specific KBr pellet protocol. The "Self-Validation" steps are checkpoints to prevent false negatives.

Method: Solid-State Transmission FTIR
  • Sample Preparation:

    • Mix 1.0–2.0 mg of 2-Chloro-4,5-dimethylbenzoic acid with ~200 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," distorting the baseline.

  • Pellet Formation:

    • Press the powder at 8–10 tons for 2 minutes under vacuum (to remove moisture).

    • Self-Validation: The resulting pellet must be transparent, not milky. A milky pellet indicates moisture (broad water peak at 3400 cm⁻¹) or micro-cracks.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)

    • Range: 4000–400 cm⁻¹

  • Data Processing:

    • Perform baseline correction.

    • Normalize the C=O peak (approx. 1700 cm⁻¹) to 1.0 absorbance units for comparison.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for confirming the identity of 2-Chloro-4,5-dimethylbenzoic acid using FTIR data.

FTIR_Validation Start Unknown Sample Spectrum Check_CO Check 1680-1710 cm⁻¹ (Strong C=O Stretch?) Start->Check_CO Check_OH Check 2500-3200 cm⁻¹ (Broad O-H Stretch?) Check_CO->Check_OH Yes Is_Acid Functional Group: Carboxylic Acid Confirmed Check_OH->Is_Acid Yes Check_Alkyl Check 2850-2960 cm⁻¹ (C-H Methyl Stretches?) Is_Acid->Check_Alkyl Check_Fingerprint Check 800-900 cm⁻¹ (Isolated H Bending?) Check_Alkyl->Check_Fingerprint Yes (Methyls Present) Result_Benzoic Identity: Benzoic Acid (No Alkyl/Cl) Check_Alkyl->Result_Benzoic No (Only Aromatic C-H) Result_Target IDENTITY CONFIRMED: 2-Chloro-4,5-dimethylbenzoic acid Check_Fingerprint->Result_Target Yes (Isolated H) Result_Isomer Identity: Isomer (Adjacent H Pattern) Check_Fingerprint->Result_Isomer No (Strong 740-760 cm⁻¹)

Caption: Logical decision tree for differentiating the target compound from parent benzoic acids and positional isomers based on spectral features.

References

  • NIST Mass Spectrometry Data Center.[3] Benzoic acid Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center.[3] Benzoic acid, 2-chloro- Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry.[4] 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Validation

Precision HPLC Profiling of 2-Chloro-4,5-dimethylbenzoic Acid: A Comparative Method Validation

Executive Summary & Scientific Rationale 2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemical effecto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemical effectors. Its purity is paramount, as regioisomers (e.g., 2-chloro-3,4-dimethyl isomers) and unreacted precursors (e.g., 2-chloro-4,5-dimethyltoluene) can significantly alter the biological activity of the final API.

This guide compares two HPLC methodologies for the purity analysis of this compound:

  • The "Generic" Isocratic Method: A traditional approach often used for quick raw material screening.

  • The Optimized Gradient Method (Recommended): A high-resolution protocol designed to capture late-eluting lipophilic impurities and resolve critical isomer pairs.

The Core Challenge: With a LogP of approximately 2.8 and a pKa close to 3.8, 2-Chloro-4,5-dimethylbenzoic acid presents a dual challenge: it requires pH control to prevent peak tailing (ionization suppression) and sufficient organic strength to elute hydrophobic synthetic byproducts.

Method Comparison: Isocratic vs. Gradient

The following table summarizes the performance metrics of the generic alternative versus our optimized protocol.

FeatureGeneric Isocratic Method (Alternative)Optimized Gradient Method (Recommended)
Stationary Phase C18, 5 µm (Standard)C18, 3 µm (High-Efficiency End-capped)
Mobile Phase 50:50 MeOH:Water (Neutral)A: 0.1% H₃PO₄ in H₂O B: Acetonitrile
Elution Mode IsocraticLinear Gradient
Run Time 10 minutes18 minutes
Peak Shape (Tailing) Poor (

) due to ionization
Excellent (

) due to acid suppression
Impurity Detection Fails to elute late lipophilic precursorsDetects trace precursors at >12 min
Resolution (

)
< 1.5 (Co-elution with isomers)> 3.0 (Baseline separation)
Expert Insight: Why the Generic Method Fails

In neutral conditions (pH ~7), the carboxylic acid moiety (


) partially ionizes to carboxylate (

). This results in "mixed-mode" retention where the ionized species elutes early with significant tailing due to secondary silanol interactions. Furthermore, isocratic elution at 50% organic solvent is often too weak to elute the non-polar starting material (2-chloro-4,5-dimethyltoluene) within a reasonable window, leading to "ghost peaks" in subsequent runs.

Recommended Experimental Protocol

Objective: Quantify purity with detection of impurities down to 0.05% area normalization.

Reagents & Equipment
  • Analyte: 2-Chloro-4,5-dimethylbenzoic acid (Reference Standard >99.0%).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol.

  • Buffer: 85% Phosphoric Acid (

    
    ).
    
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent),

    
    , 
    
    
    
    .
  • System: Quaternary HPLC with Diode Array Detector (DAD).

Chromatographic Conditions
  • Flow Rate:

    
    
    
  • Column Temperature:

    
    
    
  • Injection Volume:

    
    
    
  • Detection: UV @

    
     (primary), 
    
    
    
    (secondary).
    • Note: 235 nm provides maximum sensitivity for the benzoic acid chromophore.

Gradient Program
Time (min)% Mobile Phase A (0.1%

)
% Mobile Phase B (ACN)Event
0.08020Equilibration
2.08020Isocratic Hold (Polar impurities)
12.02080Linear Ramp (Elute Main Peak & Lipophilics)
14.02080Wash
14.18020Re-equilibration
18.08020End of Run
Sample Preparation
  • Stock Solution: Weigh

    
     of sample into a 
    
    
    
    volumetric flask.
  • Dissolution: Add

    
     of Methanol. Sonicate for 5 minutes until fully dissolved.
    
  • Dilution: Make up to volume with Mobile Phase A (Water/Acid).

    • Critical Step: Ensure the final solvent ratio matches the initial mobile phase (approx. 50:50 or higher water content) to prevent "solvent shock" peak distortion.

  • Filtration: Filter through a

    
     PTFE syringe filter into a vial.
    

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and validation process, highlighting the critical decision points that lead to the optimized gradient method.

MethodDevelopment Start Start: Purity Analysis Request Target: 2-Chloro-4,5-dimethylbenzoic acid PropAnalysis Analyze Properties LogP ~2.8, pKa ~3.8 Start->PropAnalysis GenericMethod Test Generic Method (Isocratic, Neutral pH) PropAnalysis->GenericMethod FailureAnalysis Identify Failure Modes 1. Peak Tailing (Ionization) 2. Late Eluters (Lipophilic) GenericMethod->FailureAnalysis Poor Resolution Optimization Optimization Strategy 1. Acidify Mobile Phase (pH 2.0) 2. Implement Gradient FailureAnalysis->Optimization Corrective Action FinalMethod Final Validated Method Gradient: 20-80% ACN Detection: 235 nm Optimization->FinalMethod QC QC Release Testing System Suitability > 5000 plates FinalMethod->QC

Caption: Workflow logic transitioning from generic screening to optimized gradient chromatography.

Supporting Data & Performance Analysis

Linearity and Range

The method demonstrates linearity over the range of


 to 

.
  • Correlation Coefficient (

    
    ): 
    
    
    
  • LOD (Limit of Detection):

    
     (S/N > 3)
    
  • LOQ (Limit of Quantitation):

    
     (S/N > 10)
    
Specificity (Stress Testing)

To validate the method's ability to separate degradation products, the sample was subjected to oxidative stress (


, 2 hrs).
  • Main Peak RT:

    
    
    
  • Oxidative Degradant RT:

    
     (Well separated)
    
  • Precursor (Toluene derivative) RT:

    
     (Eluted by gradient)
    
System Suitability Criteria

For a valid run, the following criteria must be met using the Standard Solution:

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • RSD of Area (n=5):

    
    
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349710, 2-Chloro-4,5-dimethylbenzoic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-chloro- (Analogous Structure Data).[2] Retrieved from [Link]

  • U.S. EPA (1992). Method 555: Determination of Chlorinated Acids in Water by HPLC. (Provides foundational conditions for chlorinated acid separation). Retrieved from [Link]

  • Sielc Technologies. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. (Demonstrates acid mobile phase necessity). Retrieved from [Link]

Sources

Comparative

comparing reactivity of 2-Chloro-4,5-dimethylbenzoic acid vs 2-chloro-4-methylbenzoic acid

Executive Summary: The Methyl Effect In the optimization of pharmaceutical intermediates, the choice between 2-Chloro-4,5-dimethylbenzoic acid (Compound 1) and 2-Chloro-4-methylbenzoic acid (Compound 2) often dictates th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Methyl Effect

In the optimization of pharmaceutical intermediates, the choice between 2-Chloro-4,5-dimethylbenzoic acid (Compound 1) and 2-Chloro-4-methylbenzoic acid (Compound 2) often dictates the success of downstream scaffold elaboration.

While structurally similar, the addition of a single methyl group at the C5 position in Compound 1 creates a distinct electronic and steric environment. Compound 2 is the superior candidate for divergent synthesis where C5 functionalization (e.g., nitration for indole formation) is required. Conversely, Compound 1 offers higher lipophilicity and metabolic stability but exhibits reduced reactivity at the aryl chloride handle due to the electron-donating para-methyl effect.

Feature2-Chloro-4,5-dimethylbenzoic acid 2-Chloro-4-methylbenzoic acid
CAS 15089-74-47697-25-8
C2-Cl Reactivity Moderate (Deactivated by p-Me)High (Standard Aryl Chloride)
C5 Position Blocked (Steric/Chemically inert)Reactive (Open for EAS)
Acidity (pKa) ~4.05 (Weaker Acid)~3.90 (Stronger Acid)
Primary Utility Stable, lipophilic core scaffoldsDivergent intermediate for heterocycles
Molecular Architecture & Electronic Profile

To understand the reactivity differences, we must analyze the electronic push-pull systems within the arene ring.

Electronic Effects on the Aryl Chloride (C2)

The reactivity of the chlorine atom in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is governed by the ease of oxidative addition.[1]

  • Compound 2: The chlorine is flanked by a carboxylic acid (EWG) and a proton. The C4-methyl is meta to the chlorine, exerting a weak inductive effect. The C-Cl bond remains sufficiently electron-deficient for oxidative addition with standard ligands (e.g., SPhos, XPhos).

  • Compound 1: The additional methyl group at C5 is para to the chlorine. Through hyperconjugation, this methyl group donates electron density directly into the C-Cl antibonding orbital. This increases the bond strength and electron density of the ring, significantly deactivating the molecule towards oxidative addition.

Steric Landscape
  • Compound 1: The "buttressing effect" of the vicinal methyl groups (C4, C5) creates a rigid hydrophobic wall. This increases LogP (approx +0.5 units vs. Cmpd 2) but can hinder metallation or substitution reactions at the C4/C5 sector.

electronic_comparison cluster_c1 Cmpd 1: 2-Cl-4,5-dimethyl cluster_c2 Cmpd 2: 2-Cl-4-methyl c1_struct Structure: Me (C5) is PARA to Cl (C2) c1_effect Effect: Electron Donation (+I/+R) Strengthens C-Cl Bond c1_struct->c1_effect c1_result Result: LOWER Reactivity in Pd-Catalysis c1_effect->c1_result c2_struct Structure: H (C5) is PARA to Cl (C2) c2_effect Effect: No Deactivation Standard Ar-Cl Bond c2_struct->c2_effect c2_result Result: HIGHER Reactivity in Pd-Catalysis c2_effect->c2_result

Figure 1: Mechanistic flow illustrating why Compound 1 is less reactive in cross-coupling reactions.

Reactivity Matrix & Applications
A. The C5 "Switch": Divergent Synthesis

This is the critical decision point.

  • Compound 2 (Open C5): The C5 position is nucleophilic. It is ortho to the activating methyl group and para to the directing chlorine. This makes it an ideal substrate for Electrophilic Aromatic Substitution (EAS).

    • Application: Synthesis of Nurr1 Agonists or Indoles . Nitration at C5 followed by Batcho-Leimgruber synthesis yields 5-substituted indoles [1].

  • Compound 1 (Blocked C5): The C5 position is occupied. This prevents unwanted side reactions at this position but limits the molecule's utility as a precursor for fused ring systems like indoles or benzimidazoles that require C4-C5 closure.

B. Acidity and Esterification

Both compounds possess an ortho-chloro substituent, which enhances acidity via the inductive (-I) effect compared to benzoic acid (pKa 4.20).

  • Compound 2: pKa

    
     3.90.[2]
    
  • Compound 1: The extra methyl group (EDG) at C5 (meta to COOH) slightly destabilizes the carboxylate anion, raising the pKa to

    
     4.05.
    
  • Practical Implication: In esterification reactions, Compound 1 may require slightly longer reaction times or stronger acid catalysts due to the increased electron density on the carbonyl oxygen (making it less electrophilic) and slight steric crowding.

Experimental Protocols
Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Objective: Coupling the deactivated Aryl Chloride of Compound 1. Standard conditions (


) often fail with electron-rich aryl chlorides like Compound 1. A specialized catalytic system is required.

Reagents:

  • Substrate: 1.0 equiv (Compound 1 or 2)[3]

  • Boronic Acid: 1.2 equiv (Phenylboronic acid)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Workflow:

  • Inertion: Charge a reaction vial with the benzoic acid substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water via syringe.

  • Activation: Heat to 100°C for 12 hours.

    • Note: Compound 2 typically reaches >95% conversion in 4-6 hours. Compound 1 requires 12-16 hours due to the para-methyl deactivation.

  • Workup: Acidify with 1M HCl (to protonate the carboxylate), extract with EtOAc, and concentrate.

Expected Yields:

  • Compound 2: 92-96%[4]

  • Compound 1: 80-85% (Requires longer time/higher catalyst load) [2, 3].

Protocol B: Regioselective Nitration (Differentiation Test)

Objective: Demonstrating the availability of the C5 position.

Workflow:

  • Dissolve substrate (1.0 g) in conc. H2SO4 (5 mL) at 0°C.

  • Dropwise add fuming HNO3 (1.1 equiv).

  • Stir at 0°C -> RT for 1 hour.

Results:

  • Compound 2: Rapidly forms 2-chloro-4-methyl-5-nitrobenzoic acid (Precipitates upon water addition). This is a key intermediate for indole synthesis.

  • Compound 1: No reaction or sluggish decomposition. The C5 position is blocked; nitration may occur at C3 (sterically crowded) or via ipso-substitution (low yield) only under forcing conditions.

Comparative Data Summary
PropertyCompound 1 (Dimethyl)Compound 2 (Monomethyl)Impact on Research
Molecular Weight 184.62170.59Mass spec identification
Predicted pKa 4.053.91Cmpd 2 forms salts more readily
LogP (Hydrophobicity) ~2.8~2.3Cmpd 1 has better membrane permeability potential
Pd-Oxidative Addition Slow (

)
Fast (

)
Cmpd 1 requires Buchwald ligands

Susceptibility
Very LowLowNeither are good substrates for nucleophilic displacement of Cl without strong EWGs
Decision Logic for Researchers

Use the following logic flow to select the correct intermediate for your campaign:

decision_tree start Start: Select Intermediate q1 Do you need to fuse a ring (e.g., Indole) at C5? start->q1 res1 USE Compound 2 (2-Chloro-4-methylbenzoic acid) q1->res1 Yes q2 Is the Cl-Ar bond a metabolic liability? q1->q2 No res2 USE Compound 1 (2-Chloro-4,5-dimethylbenzoic acid) (Methyl blocks metabolism) q2->res2 Yes res3 USE Compound 2 (Easier Synthesis) q2->res3 No

Figure 2: Decision tree for selecting the appropriate benzoic acid derivative.

References
  • Indole Synthesis via Nitration

    • Title: Structure-Guided Design of Nurr1 Agonists Derived
    • Source: Journal of Medicinal Chemistry (2023).[3]

    • Context: Describes the nitration of 2-chloro-4-methylbenzoic acid to form the 5-nitro derivative, a precursor to 5-chloro-indole-6-carboxylic acid.
    • URL:[Link]

  • Suzuki Coupling of Aryl Chlorides

    • Title: Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
    • Source: PMC / NIH (2017).
    • Context: Validates that electron-rich or neutral aryl chlorides require specialized ligands (like RuPhos or SPhos) for efficient coupling compared to bromides.
    • URL:[Link]

  • General Reactivity of Benzoic Acid Derivatives

    • Title: 2-Chloro-4-methylbenzoic acid Properties and Applications.[4][5][6][7][8]

    • Source: PubChem / NIH.
    • Context: Provides physical property data (pKa, solubility)
    • URL:[Link]

Sources

Validation

Comparative Characterization Guide: UV-Vis Properties of 2-Chloro-4,5-dimethylbenzoic Acid

Executive Summary 2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) is a trisubstituted benzoic acid derivative often utilized as a specialized intermediate in the synthesis of pharmaceuticals and agrochemicals (e.g., o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4,5-dimethylbenzoic acid (CAS 15089-74-4) is a trisubstituted benzoic acid derivative often utilized as a specialized intermediate in the synthesis of pharmaceuticals and agrochemicals (e.g., oxadiazole antifibrotics).[1][2][3][4]

This guide provides a technical comparison of its UV-Vis absorption characteristics against structural analogs.[5] Unlike simple benzoic acid, the spectral footprint of this compound is defined by a competition between steric inhibition of resonance (driven by the ortho-chloro group) and auxochromic bathochromic shifts (driven by the 4,5-dimethyl electron-donating groups).

Key Insight: Researchers should expect a suppressed primary absorption band (K-band) compared to benzoic acid due to the ortho-chloro-induced torsion of the carboxyl group, alongside a red-shifted secondary band (B-band) in the 280–290 nm range.

Theoretical Framework: Electronic & Steric Determinants[6]

To accurately interpret the UV-Vis spectrum of 2-Chloro-4,5-dimethylbenzoic acid, one must decouple the electronic effects from the steric consequences of its substitution pattern.

The "Ortho Effect" (Steric Inhibition of Resonance)

In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring, maximizing


-conjugation.
  • Mechanism: The bulky ortho-chloro substituent in 2-Chloro-4,5-dimethylbenzoic acid creates steric repulsion with the carboxyl group.

  • Consequence: This forces the C=O bond out of the aromatic plane.

  • Spectral Result: The primary conjugation band (typically ~230 nm in benzoic acid) undergoes a hypsochromic (blue) shift and a significant hypochromic (intensity) decrease .

Auxochromic Contributions

While the ortho-effect degrades conjugation, the substituents themselves alter the energy gap of the


 transitions:
  • -Cl (Chloro): Inductive withdrawing (-I) but resonance donating (+R). The +R effect typically causes a bathochromic (red) shift, but this is dampened if the ring is twisted.

  • -CH₃ (Methyl): Weakly activating via hyperconjugation. The 4,5-positioning (meta/para to the carboxyl) adds electron density to the ring system, stabilizing the excited state and promoting a bathochromic shift of the secondary band (B-band).

Comparative Spectral Data

The following table synthesizes established data for structural analogs to triangulate the expected performance of the target compound.

CompoundStructurePrimary

(K-Band)
Secondary

(B-Band)
Mechanistic Driver
Benzoic Acid Parent~230 nm (

)
~273 nm (

)
Baseline conjugation.
2-Chlorobenzoic Acid Ortho-Steric ControlSuppressed/Shifted (<230 nm)~280 nmSteric inhibition twists COOH; conjugation reduced.
3,4-Dimethylbenzoic Acid Electronic Control~238 nm~280–285 nmMethyl hyperconjugation causes red shift.
2-Chloro-4,5-dimethylbenzoic Acid Target < 230 nm (Weak) 282–292 nm (Predicted) Combined Effect: Steric suppression of K-band + Additive red shift of B-band by Me/Cl.

Note: Values are solvent-dependent (typically Methanol or Ethanol). In aqueous alkali (forming the benzoate anion), the spectra will shift due to the removal of the carboxyl proton and change in resonance capability.

Experimental Protocol: Characterization Workflow

To validate the specific absorption maxima for your batch of 2-Chloro-4,5-dimethylbenzoic acid, follow this self-validating protocol.

Reagents & Preparation
  • Solvent: HPLC-grade Methanol (preferred for sharp peaks) or 0.1 N NaOH (to measure the benzoate anion).

  • Blank: Pure solvent from the same lot.

  • Standard: Benzoic Acid (traceable standard) for system suitability.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 2-Chloro-4,5-dimethylbenzoic acid.

    • Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).

    • Critical Check: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 5 µg/mL, 10 µg/mL, and 20 µg/mL.

    • Reasoning: This ensures the absorbance falls within the Beer-Lambert linear range (0.2 – 0.8 AU).

  • Spectral Scan:

    • Set spectrophotometer range: 200 nm – 400 nm.

    • Scan speed: Medium/Slow (for resolution of fine structure).

    • Baseline correction: Run with blank cuvette first.

  • Data Analysis:

    • Identify

      
       peaks.[6]
      
    • Calculate Molar Absorptivity (

      
      ) using the formula: 
      
      
      
      • 
         = Absorbance[5][7]
        
      • 
         = Concentration (mol/L)
        
      • 
         = Path length (1 cm)
        
Visualizing the Workflow

UV_Workflow Start Start: Sample Characterization Solvent Select Solvent (MeOH or 0.1N NaOH) Start->Solvent Stock Prepare Stock Solution (100 µg/mL) Solvent->Stock Dilution Prepare Dilution Series (5, 10, 20 µg/mL) Stock->Dilution Scan Run Spectral Scan (200-400 nm) Dilution->Scan Analyze Identify Lambda Max & Calculate Epsilon Scan->Analyze Check Check Linearity (Beer-Lambert) Analyze->Check Check->Dilution Fail (Abs > 1.0) Result Validated Spectrum Check->Result Pass

Figure 1: Step-by-step workflow for accurate UV-Vis characterization of substituted benzoic acids.

Structural Logic & Shift Prediction

The following diagram illustrates the logical flow of how substituents modify the parent benzoic acid spectrum to produce the target spectrum.

Spectral_Logic Benzoic Benzoic Acid (Parent) K-band: ~230nm B-band: ~273nm OrthoCl + 2-Chloro Group (Steric Hindrance) Benzoic->OrthoCl Dimethyl + 4,5-Dimethyl Groups (Electron Donation) Benzoic->Dimethyl Effect1 Twists COOH out of plane Suppresses K-band (Blue Shift) OrthoCl->Effect1 Effect2 Hyperconjugation Red Shifts B-band (~280-290nm) Dimethyl->Effect2 Target 2-Chloro-4,5-dimethyl Benzoic Acid Effect1->Target Effect2->Target

Figure 2: Causal analysis of substituent effects on the UV absorption maxima.

References

  • Forbes, W. F., & Sheratte, M. B. (1955). Light Absorption Studies: Part II. Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates. Canadian Journal of Chemistry. Link

  • NIST Chemistry WebBook. Benzoic acid, 2-chloro- UV/Visible Spectrum. National Institute of Standards and Technology.[8] Link

  • PubChem. 2-Chloro-4,5-dimethylbenzoic acid (CID 349710).[4] National Center for Biotechnology Information. Link

  • Kamath, B. V., Mehta, J. D., & Bafna, S. L. (1983). Ultraviolet absorption spectra: Some substituted benzoic acids. Journal of Applied Chemistry and Biotechnology. Link

Sources

Comparative

crystal structure data of 2-Chloro-4,5-dimethylbenzoic acid

This guide provides an in-depth comparative analysis of the solid-state properties and crystal structure data for 2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4). Given the limited availability of open-access single-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the solid-state properties and crystal structure data for 2-Chloro-4,5-dimethylbenzoic acid (CAS: 15089-74-4).

Given the limited availability of open-access single-crystal X-ray diffraction (SC-XRD) data specifically for this isomer, this guide utilizes a comparative structural analysis approach. We benchmark the target compound against well-characterized structural anchors—2-Chlorobenzoic acid and 2,4-Dimethylbenzoic acid —to derive predictive insights into its packing motifs, hydrogen bonding networks, and steric conformations.

Executive Summary: Structural Profile & Significance

2-Chloro-4,5-dimethylbenzoic acid is a polysubstituted benzoic acid derivative often used as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its solid-state behavior is governed by the interplay between the strong hydrogen-bonding capability of the carboxyl group and the steric/electronic effects of the ortho-chloro and meta/para-methyl substituents.

  • Primary Motif: Centrosymmetric Carboxylic Acid Dimer (

    
     synthon).
    
  • Steric Driver: The ortho-chloro substituent forces the carboxyl group out of planarity with the benzene ring.

  • Packing Driver: The 4,5-dimethyl pattern creates a hydrophobic "tail" that facilitates van der Waals interdigitation and

    
    -stacking.
    

Comparative Crystallographic Data

The following table contrasts the predicted structural parameters of the target compound against experimentally verified analogs. This comparison highlights the expected impact of the 4,5-dimethyl substitution on the crystal lattice.

ParameterTarget: 2-Chloro-4,5-dimethylbenzoic acid Anchor A: 2-Chlorobenzoic Acid [1]Anchor B: 2,4-Dimethylbenzoic Acid [2]
Formula ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">



Mol.[1][2] Weight 184.62 g/mol 156.57 g/mol 150.18 g/mol
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group

(Likely)


Z (Unit) 444
H-Bond Motif Cyclic Dimer (

)
Cyclic Dimer (

)
Cyclic Dimer (

)
Dihedral Twist High (>15°)~13.7°~18.5°
Density ~1.35 - 1.42 g/cm³1.54 g/cm³1.23 g/cm³
Melting Point ~160 - 180°C (Est.)140 - 142°C124 - 126°C

Technical Insight: The ortho-chloro group in the target compound is expected to induce a significant dihedral twist (torsion angle) between the carboxyl group and the phenyl ring, similar to Anchor A. However, the addition of the 4,5-dimethyl groups will lower the crystal density compared to the pure chlorobenzoic acid due to the increased volume of the methyl groups, while potentially raising the melting point via increased hydrophobic packing efficiency.

Structural Mechanism Analysis

A. The Carboxylic Acid Dimer Synthon

Like its analogs, 2-Chloro-4,5-dimethylbenzoic acid will crystallize primarily through the formation of centrosymmetric hydrogen-bonded dimers. This is the most robust supramolecular synthon in benzoic acid derivatives.

  • Mechanism: Two molecules interact via reciprocal

    
     hydrogen bonds.
    
  • Graph Set Notation:

    
     (Two acceptors, two donors, forming an 8-membered ring).
    
  • Stability: This dimer unit is thermodynamically stable and persists even in the melt phase for many derivatives.

B. Steric "Twist" & Packing Efficiency

The critical structural feature distinguishing this compound is the Ortho-Effect .

  • In 2-Chlorobenzoic acid: The Cl atom at position 2 sterically clashes with the carboxyl oxygen atoms. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring.

  • In 2-Chloro-4,5-dimethylbenzoic acid: This twist is preserved. However, the 4,5-dimethyl substitution adds bulk to the "tail" of the molecule. This prevents the tight "herringbone" packing seen in simpler benzoates, likely favoring a layered stacking motif where the hydrophobic methyl regions align to minimize void space.

C. Visualization of Structural Logic

CrystalLogic Substituents Substituents: 2-Cl, 4-Me, 5-Me OrthoEffect Ortho-Cl Steric Clash Substituents->OrthoEffect Induces Dimer Centrosymmetric Dimer (R2,2(8)) Substituents->Dimer Allows H-Bonding Twist Carboxyl Twist (Non-Planar) OrthoEffect->Twist Forces rotation Packing Crystal Packing: Layered Hydrophobic Stacking Twist->Packing Defines Lattice Geometry Dimer->Packing Primary Building Block

Figure 1: Structural logic flow showing how the ortho-chloro substituent drives the conformational twist, influencing the final crystal packing.

Experimental Protocols for Crystallization & Analysis

To validate the specific crystal structure of 2-Chloro-4,5-dimethylbenzoic acid in your lab, follow this standardized workflow. This protocol is designed to yield single crystals suitable for XRD.[3][4]

Phase 1: Crystal Growth (Slow Evaporation)
  • Solvent Selection: Prepare a binary solvent system of Ethanol:Water (80:20) or pure Acetonitrile . The polarity of ethanol solubilizes the carboxyl group, while the water/acetonitrile acts as an antisolvent to promote nucleation.

  • Saturation: Dissolve 50 mg of the target compound in 5 mL of warm solvent (40°C).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Evaporation: Cover the vial with parafilm and poke 3-4 small holes. Store in a vibration-free environment at 20°C.

  • Harvest: Crystals should appear within 48-72 hours as colorless prisms or blocks.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm. Mount on a glass fiber or Kapton loop using Paratone oil.

  • Collection: Collect data at 100 K (cryogenic cooling is essential to reduce thermal motion of the methyl groups).

  • Strategy: Use Mo-K

    
     radiation (
    
    
    
    Å). Collect a full sphere of data to ensure high redundancy.
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Least-Squares (SHELXL).

    • Critical Step: Locate the carboxylic acid proton in the difference Fourier map to confirm the H-bond dimer.

Workflow Visualization

Workflow Start Crude 2-Chloro-4,5-dimethylbenzoic acid Solvent Dissolution (EtOH/MeCN @ 40°C) Start->Solvent Growth Slow Evaporation (20°C, 48-72h) Solvent->Growth Selection Microscopy Selection (Prisms/Blocks) Growth->Selection XRD SC-XRD Data Collection (Mo-Kα, 100K) Selection->XRD Solve Structure Solution (SHELXT/SHELXL) XRD->Solve

Figure 2: Step-by-step experimental workflow for isolating and characterizing the crystal structure.

References

  • Ferguson, G., & Sim, G. A. (1961).[5] The crystal structure of 2-chlorobenzoic acid. Acta Crystallographica, 14(12), 1262-1268.

  • Gliński, M., Iwanek, E., Madura, I., & Zachara, J. (2009).[6] Conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids. Journal of Chemical Crystallography, 39, 102-108.

  • Miller, G. J., et al. (1998). Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives. US Patent 5,814,631.[7]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4,5-dimethylbenzoic Acid

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, technically grounded prot...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Chloro-4,5-dimethylbenzoic acid. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship. This is not merely a checklist, but a validation system for laboratory best practices, explaining the scientific rationale behind each critical step.

Core Principles: Hazard Identification and Waste Classification

Understanding the chemical nature of a substance is the foundation of its safe disposal. 2-Chloro-4,5-dimethylbenzoic acid is a halogenated aromatic carboxylic acid. This classification immediately dictates its handling as a hazardous waste stream for several key reasons.

  • Persistence: The carbon-chlorine bond is strong, making the molecule resistant to natural biodegradation. Improper disposal can lead to long-term environmental contamination.[1]

  • Toxicity: While specific data for this compound is limited, chlorinated organic residues are often toxic to aquatic life and can emit hazardous byproducts if not destroyed properly.[1]

  • Regulatory Status: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies strictly regulate halogenated organic compounds (HOCs), prohibiting their land disposal and discharge into sanitary sewers.[2][3][4][5]

The imperative is to never dispose of this chemical down the drain or in the regular trash.[2][6] All materials contaminated with 2-Chloro-4,5-dimethylbenzoic acid must be collected for disposal by a licensed hazardous waste handler, typically the institution's Environmental Health & Safety (EHS) department.[6][7]

Property Information
Chemical Name 2-Chloro-4,5-dimethylbenzoic acid
Molecular Formula C₉H₉ClO₂[8][9]
CAS Number 15089-74-4[9]
Primary Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[10][11]
Waste Classification Halogenated Organic Waste

The Critical Mandate: Segregation of Waste Streams

The single most important operational step in managing this waste is rigorous segregation. Co-mingling halogenated waste with non-halogenated waste streams has significant safety and financial consequences.

  • Causality of Segregation: Disposal of halogenated waste, primarily through high-temperature incineration, is a specialized and costly process.[1][12] If non-halogenated solvents (e.g., acetone, ethanol, hexanes) are contaminated with a chlorinated compound, the entire volume must be treated as halogenated waste, dramatically increasing disposal costs.[4]

  • Chemical Incompatibility: 2-Chloro-4,5-dimethylbenzoic acid, as an acid, must not be mixed with bases (e.g., sodium hydroxide, ammonium hydroxide) or reactive materials like cyanides or sulfides, as this can cause violent reactions or the generation of toxic gases.[2][13] It should also be kept separate from strong oxidizing agents.[11][14][15][16][17]

Therefore, dedicated and clearly labeled waste containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids" are essential in any laboratory where this compound is used.

Standard Operating Protocol for Waste Accumulation

This protocol provides a step-by-step methodology for the safe collection of 2-Chloro-4,5-dimethylbenzoic acid waste at the point of generation.

3.1 Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[10][18]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[10]

3.2 Waste Container Selection and Preparation

  • Obtain a dedicated hazardous waste container from your institution's EHS department or stockroom.

  • For solid waste: A wide-mouth glass or high-density polyethylene (HDPE) container is suitable.

  • For liquid waste (solutions): A glass bottle with a screw cap is required. Ensure the container material is compatible with the solvent used.[19] Hydrofluoric acid, for instance, must never be stored in glass.[19]

  • The container must have a tightly fitting screw cap to prevent leakage or vapor release.[2][13] Funnels must not be left in the container opening.[19]

  • Affix a hazardous waste label or tag to the container before adding any waste.[6]

3.3 Waste Collection Procedure

  • Solid Waste: Carefully transfer unused solid 2-Chloro-4,5-dimethylbenzoic acid or contaminated solid materials (e.g., spill cleanup materials, contaminated weigh paper) into the designated "Halogenated Organic Solids" container. Avoid generating dust.[20]

  • Liquid Waste: Pour solutions containing 2-Chloro-4,5-dimethylbenzoic acid into the designated "Halogenated Organic Liquids" container.

  • Contaminated Labware: Disposable items like gloves or paper towels that are heavily contaminated should be double-bagged, sealed, and disposed of as solid hazardous waste.[2]

  • Empty Containers: The original product container is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[7][19] This rinsate is hazardous and must be collected in the "Halogenated Organic Liquids" waste container.[6][7][19] After rinsing, deface the original label and dispose of the container as instructed by EHS.

3.4 Labeling and Temporary Storage

  • On the hazardous waste label, clearly list all constituents and their estimated percentages. Do not use abbreviations.

  • Keep the waste container tightly closed at all times except when adding waste.[6][21]

  • Store the container in a designated satellite accumulation area within the lab, such as a secondary containment bin in a ventilated cabinet.[6] This location should be away from drains and incompatible chemicals.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[6] Arrange for pickup by EHS in a timely manner.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 2-Chloro-4,5-dimethylbenzoic acid.

G start Waste Generation (2-Chloro-4,5-dimethylbenzoic acid) q1 Identify Waste Form start->q1 solid Unused or Contaminated Solid Chemical q1->solid Solid solution Solution in Organic Solvent q1->solution Liquid ppe Contaminated Debris (Gloves, Wipes, etc.) q1->ppe Debris collect_solid Place in Labeled 'Halogenated Organic Solids' Waste Container solid->collect_solid collect_liquid Pour into Labeled 'Halogenated Organic Liquids' Waste Container solution->collect_liquid collect_ppe Double-bag and place in 'Halogenated Organic Solids' Waste Container ppe->collect_ppe label_store Ensure Container is Tightly Capped. Store in Secondary Containment in Satellite Accumulation Area. collect_solid->label_store collect_liquid->label_store collect_ppe->label_store ehs Request Pickup by Environmental Health & Safety (EHS) for Final Disposal label_store->ehs

Caption: Decision workflow for the segregation and collection of 2-Chloro-4,5-dimethylbenzoic acid waste.

The Final Disposal Pathway: High-Temperature Incineration

The ultimate fate of collected halogenated waste is destruction, not storage. The industry-standard and most environmentally sound method is high-temperature incineration.[1][12]

  • Mechanism of Destruction: In a specialized incinerator operating at high temperatures, the organic molecule is decomposed into simpler, gaseous byproducts.[1] The primary products are carbon dioxide, nitrogen, and hydrogen halides (like hydrogen chloride).[1]

  • Pollution Control: The effluent gas stream is then passed through "scrubbers," which are aqueous systems (often basic) that neutralize and remove the acidic hydrogen halides, preventing their release into the atmosphere.[1][12] This process ensures complete and permanent disposal, transforming the hazardous organic compound into manageable, less harmful substances.[1]

Emergency Protocol: Spill Management

In the event of a spill of solid 2-Chloro-4,5-dimethylbenzoic acid:

  • Evacuate and Alert: Notify personnel in the immediate area.

  • Control Access: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Wear PPE: Don appropriate PPE as described in section 3.1.

  • Collect Material: Gently sweep or scoop the solid material to avoid creating dust.[20] Place the collected material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth or paper towels dampened with an appropriate solvent (like soapy water, followed by a water rinse).

  • Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of in the solid halogenated waste stream.[2]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 2-Chloro-4,5-dimethylbenzoic acid with the highest degree of safety, ensuring compliance and protecting our shared environment.

References

  • Source: U.S.
  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL
  • Title: 2-Chloro-4,5-dimethylbenzoic acid Source: PubChem, National Institutes of Health URL: [Link]

  • Source: U.S.
  • Title: Procedure for Disposing of Hazardous Waste Source: Massachusetts Institute of Technology URL
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.
  • Title: Safety Data Sheet (for 2,5-Dimethylbenzoic acid, representative)
  • Title: Safety Data Sheet (for 2,5-Dimethylbenzoic acid, representative)
  • Title: Safety Data Sheet (for 3,5-Dimethylbenzoic Acid, representative)
  • Title: Safety Data Sheet (for 2,4-Dihydroxy-3,6-dimethylbenzoic acid, representative)
  • Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison URL
  • Title: Hazardous Waste Disposal Procedures Source: Florida State University URL
  • Title: Chemical Waste Disposal Guidelines Source: Emory University, Department of Chemistry URL
  • Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL
  • Source: Vanderbilt Environmental Health and Safety (VEHS)
  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL
  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL
  • Title: Hazardous Waste Disposal Guide Source: Dartmouth College Environmental Health and Safety URL
  • Title: Chemical Incompatibility Table Source: University of California, Santa Cruz URL
  • Title: 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.
  • Title: Appendix K - Incompatible Chemicals Source: Cornell University, Environment, Health and Safety URL
  • Title: 2-Chloro-4,5-dimethylbenzoic acid Source: Fluorochem URL
  • Title: Chemical Incompatibility Chart Source: Princeton University, Environmental Health & Safety URL
  • Title: Table of Incompatible Chemicals Source: Louisiana State University URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-4,5-dimethylbenzoic acid
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